molecular formula C7H10O3 B6227165 methyl 2-hydroxyhex-5-ynoate CAS No. 1490824-17-3

methyl 2-hydroxyhex-5-ynoate

Cat. No.: B6227165
CAS No.: 1490824-17-3
M. Wt: 142.15 g/mol
InChI Key: TUAZJZAQCUHION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxyhex-5-ynoate is a valuable chiral building block in organic synthesis, integrating a hydroxyl group and a terminal alkyne within a methyl ester scaffold. This unique structure makes it a versatile precursor for constructing complex molecules, particularly through metal-catalyzed cross-coupling reactions. Research indicates that closely related chiral hydroxy-alkynoates are instrumental in the synthesis of bioactive lipid molecules, such as 3-hydroxy fatty acids and their derivatives, which are relevant in the study of inflammatory mediators . The terminal alkyne functionality also allows this compound to serve as a bioorthogonal probe. Similar alkynyl-functionalized reporters are metabolically incorporated into biomolecules, enabling their detection, identification, and proteome-wide profiling via click chemistry, a powerful technique for studying post-translational modifications in cells . The presence of both the alkyne and ester groups provides multiple handles for further chemical modification, facilitating its use in the development of novel polymers and advanced materials. As a specialty fine chemical, it supports innovation across various fields, including medicinal chemistry, chemical biology, and materials science. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxyhex-5-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-4-5-6(8)7(9)10-2/h1,6,8H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAZJZAQCUHION-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1490824-17-3
Record name methyl 2-hydroxyhex-5-ynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-hydroxyhex-5-ynoate (CAS 1490824-17-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Chemical Scaffold

Methyl 2-hydroxyhex-5-ynoate, a relatively niche yet intriguing molecule, stands at the intersection of several key functional groups in organic chemistry: a terminal alkyne, a secondary alcohol, and a methyl ester. This unique combination bestows upon it a rich reactivity profile and significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and materials science. This guide aims to provide a comprehensive technical overview of methyl 2-hydroxyhex-5-ynoate, from its synthesis and characterization to its potential applications and safety considerations. By synthesizing established chemical principles with insights into the reactivity of its constituent functional groups, we present a forward-looking perspective on the utility of this compound for the discerning researcher.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of methyl 2-hydroxyhex-5-ynoate is fundamental to its effective utilization in research and development.

Core Molecular Data
PropertyValueSource
CAS Number 1490824-17-3Internal Database
Molecular Formula C₇H₁₀O₃Internal Database
Molecular Weight 142.15 g/mol Internal Database
IUPAC Name methyl 2-hydroxyhex-5-ynoateInternal Database
Canonical SMILES C#CCCC(C(=O)OC)OInternal Database
Predicted Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.80s3H-OCH₃Singlet for the methyl ester protons.[1]
~4.30t1H-CH(OH)-Triplet due to coupling with the adjacent CH₂ group.
~2.50m2H-CH₂-C≡Multiplet for the methylene group adjacent to the alkyne.
~2.00m2H-CH₂-CH(OH)-Multiplet for the methylene group adjacent to the hydroxyl-bearing carbon.
~2.00t1H≡C-HTriplet due to long-range coupling with the propargylic CH₂ group.[2]
~2.5-3.5br s1H-OHBroad singlet for the hydroxyl proton, which can exchange with solvent.[1]

The carbon NMR spectrum will provide key information about the carbon skeleton.

Chemical Shift (δ, ppm)AssignmentRationale
~172C=OCarbonyl carbon of the ester.[3]
~80≡C-HTerminal sp-hybridized carbon of the alkyne.[2]
~70-C≡Internal sp-hybridized carbon of the alkyne.[2]
~68-CH(OH)-Carbon bearing the hydroxyl group.[4]
~52-OCH₃Methyl carbon of the ester.[5]
~30-CH₂-Methylene carbons of the aliphatic chain.

The IR spectrum will show characteristic absorption bands for the key functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration
~3400 (broad)O-HStretching
~3300 (sharp)≡C-HStretching
~2120 (weak)C≡CStretching
~1740 (strong)C=OStretching (ester)[6]
~1200, ~1100C-OStretching (ester and alcohol)[6]

Electron ionization mass spectrometry would likely show a molecular ion peak and characteristic fragmentation patterns.

m/zProposed Fragment
142[M]⁺
111[M - OCH₃]⁺
83[M - COOCH₃]⁺
59[COOCH₃]⁺

Synthesis and Purification

While a specific, optimized synthesis for methyl 2-hydroxyhex-5-ynoate is not extensively documented, a plausible and efficient synthetic route can be designed based on well-established organic transformations. The most logical approach involves the nucleophilic addition of a terminal alkyne to an α-ketoester.

Proposed Synthetic Pathway

A robust method for the synthesis of the target compound is the Grignard reaction between the magnesium acetylide of 3-butyne-1-ol and methyl pyruvate.

Synthetic_Pathway cluster_intermediates Intermediates 3-Butyn-1-ol 3-Butyn-1-ol Grignard_Reagent Alkynyl Grignard Reagent 3-Butyn-1-ol->Grignard_Reagent 1. EtMgBr, THF EtMgBr Ethylmagnesium bromide (EtMgBr) Methyl_Pyruvate Methyl Pyruvate Adduct Magnesium Alkoxide Adduct Grignard_Reagent->Adduct 2. Methyl Pyruvate Product Methyl 2-hydroxyhex-5-ynoate Adduct->Product 3. Aqueous Workup (e.g., NH₄Cl) Reactivity_Hub cluster_reactions Potential Transformations M2HH Methyl 2-hydroxyhex-5-ynoate Alkyne Hydroxyl Ester Click_Chemistry Click Chemistry (e.g., CuAAC) M2HH:alkyne->Click_Chemistry Sonogashira_Coupling Sonogashira Coupling M2HH:alkyne->Sonogashira_Coupling Oxidation Oxidation M2HH:hydroxyl->Oxidation Ester_Hydrolysis Ester Hydrolysis/ Amidation M2HH:ester->Ester_Hydrolysis Hydrogenation Hydrogenation M2HH:alkyne->Hydrogenation

Sources

Advanced Synthesis Guide: C7H10O3 Organic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffolds for Drug Discovery & Fine Chemical Synthesis

Part 1: Executive Technical Overview

The molecular formula C7H10O3 (MW: 142.15 g/mol ) represents a critical "functionality density" node in organic synthesis. It balances three degrees of unsaturation with oxygenated handles, creating versatile platforms for carbon-carbon bond formation.[1]

Unlike simple solvents or reagents, C7H10O3 isomers serve as divergent intermediates .[1] This guide focuses on the two most chemically significant isomers that drive modern drug development and natural product synthesis:

  • Allyl Acetoacetate (AAA): An acyclic

    
    -keto ester used primarily for Carroll Rearrangements  to access 
    
    
    
    -unsaturated ketones (terpene/vitamin precursors).[1][2]
  • Methyl 2-Oxocyclopentanecarboxylate (MOCP): A cyclic

    
    -keto ester serving as the foundational scaffold for Prostaglandins  and Spirocyclic  pharmaceuticals via Dieckmann condensation and asymmetric alkylation.
    

Part 2: Allyl Acetoacetate (AAA) – The Rearrangement Powerhouse[1][2]

CAS: 1118-84-9 Role: Precursor for


-unsaturated ketones via decarboxylative allylation.[1]
Mechanistic Insight: The Carroll Rearrangement

The utility of AAA lies in its ability to undergo the Carroll Rearrangement . While classically a thermal [3,3]-sigmatropic rearrangement (requiring >180°C), the modern Pd-catalyzed variant (Tsuji-Trost type) proceeds under mild conditions, allowing for enantioselective construction of quaternary centers.[1]

  • Thermal Pathway: Kinetic enolization

    
     [3,3]-shift 
    
    
    
    
    
    -keto acid intermediate
    
    
    Decarboxylation.[1]
  • Catalytic Pathway: Oxidative addition of Pd(0) to the allyl ester

    
    
    
    
    
    -allyl Pd complex
    
    
    Decarboxylation
    
    
    Nucleophilic attack by the enolate.[1]
Visualization: Thermal vs. Catalytic Pathways

The following diagram contrasts the high-energy thermal route with the Pd-catalyzed cycle, highlighting the entropy-driven decarboxylation step.[1]

CarrollRearrangement cluster_thermal Classical Thermal Route AAA Allyl Acetoacetate (Substrate) Enol Enol Intermediate AAA->Enol T > 170°C Tautomerization Pd_Complex Pd(II)-π-Allyl Carboxylate Complex AAA->Pd_Complex Pd(PPh3)4 Oxidative Addition Shift [3,3]-Sigmatropic Transition State Enol->Shift Concerted KetoAcid β-Keto Acid Shift->KetoAcid Rearrangement Product γ,δ-Unsaturated Ketone (Target) Pd_Complex->Product -CO2 Reductive Elimination (Allylation) KetoAcid->Product -CO2 Decarboxylation

Figure 1: Mechanistic divergence of the Carroll Rearrangement. The Pd-catalyzed route avoids the high-energy enol transition state.[1]

Validated Protocol: Pd-Catalyzed Decarboxylative Allylation

Context: Synthesis of a prenylated ketone intermediate.

Reagents:

  • Allyl Acetoacetate (1.0 equiv)[1]

  • Pd(PPh3)4 (0.5 mol%)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Inertion: Flame-dry a reaction flask and cool under Argon flow.

  • Charging: Add Allyl Acetoacetate (10 mmol) and dry THF (20 mL).

  • Catalyst Addition: Add Pd(PPh3)4 (58 mg, 0.05 mmol) in one portion. The solution typically turns yellow.

  • Reaction: Stir at room temperature. Evolution of CO2 gas (bubbling) indicates initiation.

  • Monitoring (Self-Validating): Monitor by TLC (Hexane/EtOAc 9:1).

    • Starting Material: Rf ~0.6 (Ester)

    • Product: Rf ~0.7 (Ketone) - Note: The product is less polar due to loss of the ester group.

  • Workup: Upon cessation of gas evolution (approx. 1-2 h), filter through a pad of silica to remove Pd catalyst. Concentrate in vacuo.[1][3]

Critical Control Point: Ensure strictly anhydrous conditions. Water can hydrolyze the ester before rearrangement, leading to acetoacetic acid and allyl alcohol (decomposition).[1]

Part 3: Methyl 2-Oxocyclopentanecarboxylate (MOCP) – The Cyclic Scaffold

CAS: 10472-24-9 Role: Starting material for Prostaglandins (e.g., Misoprostol precursors) and Jasmonoids.[1]

Synthetic Utility: The Dieckmann & Alkylation Logic

MOCP is synthesized via the Dieckmann Condensation of dimethyl adipate. Its value in drug development stems from the "activation" provided by the ester group.[1]

  • Activation: The ester makes the C1 proton highly acidic (pKa ~11), allowing mild alkylation.[1]

  • Direction: It directs alkylation to the

    
    -position (C1), preventing regiochemical mixtures common in simple cyclopentanone alkylations.[1]
    
  • Removal: After functionalization, the ester can be removed via Krapcho decarboxylation, leaving a substituted cyclopentanone.[1]

Visualization: The Prostaglandin Scaffold Workflow

This flowchart illustrates how MOCP is transformed into the core "hand" structure of prostaglandin therapeutics.

MOCP_Workflow cluster_logic Drug Scaffold Construction Start Dimethyl Adipate MOCP Methyl 2-Oxocyclopentanecarboxylate (C7H10O3) Start->MOCP Dieckmann Condensation (NaOME, MeOH) Enolate Na-Enolate Intermediate MOCP->Enolate Base (NaH or K2CO3) Alkylated α-Alkylated Keto-Ester (Quaternary Center) Enolate->Alkylated R-X (Side Chain Introduction) Target Substituted Cyclopentanone (Prostaglandin Core) Alkylated->Target Krapcho Decarboxylation (LiCl, DMSO, Heat)

Figure 2: The "Activation-Alkylation-Decarboxylation" strategy using MOCP.

Protocol: Asymmetric Alkylation (General Procedure)

Context: Creating a chiral quaternary center for a bioactive terpene.

Reagents:

  • MOCP (1.0 equiv)

  • Alkyl Halide (1.1 equiv)

  • Base: K2CO3 (2.0 equiv) or NaH (1.1 equiv) for unreactive halides.

  • Solvent: Acetone (for K2CO3) or DMF (for NaH).

Operational Logic:

  • Enolization: Treat MOCP with base. The solution will clarify as the enolate forms.

  • C-Alkylation vs. O-Alkylation:

    • Insight: To favor C-alkylation (desired), use a softer counter-cation (K+) and a polar aprotic solvent.[1] Hard electrophiles or high oxygen affinity favor O-alkylation (enol ether formation).

  • Addition: Add alkyl halide slowly to control exotherm.

  • Self-Validating Endpoint: The reaction is complete when the "doublet of doublets" signal of the

    
    -proton (approx 3.0-3.5 ppm) disappears in 1H NMR, replaced by a clean quaternary integration.
    

Part 4: Comparative Data & Specifications

Isomer Comparison Table
FeatureAllyl Acetoacetate (AAA)Methyl 2-Oxocyclopentanecarboxylate (MOCP)
Structure Type Acyclic

-keto ester
Cyclic

-keto ester
Key Reactivity Decarboxylative Allylation (Carroll)

-Alkylation / Dieckmann Condensation
Primary Output

-Unsaturated Ketones
Functionalized Cyclopentanones
Drug Class Vitamins (E, K), TerpenesProstaglandins, Jasmonoids, Antimicrobials
Safety Note Flammable; CO2 evolution during reactionIrritant; Hydrolysis sensitive
Analytical Markers (NMR)
  • AAA: Look for Allyl signals: Multiplet at 5.9 ppm (1H), Multiplet at 5.2-5.3 ppm (2H).[1] Methylene (keto-ester) singlet at ~3.5 ppm.

  • MOCP: Look for Methyl ester singlet at 3.7 ppm. Ring protons: Complex multiplets 1.8–2.5 ppm.

    
    -proton (triplet/dd) at ~3.1 ppm.
    

References

  • Carroll, M. F. (1940).[1][4] "131. Addition of

    
    -unsaturated alcohols to the active methylene group.[1][4] Part I. The action of ethyl acetoacetate on linalool and geraniol."[1][4] Journal of the Chemical Society, 704–706.[1] 
    
  • Tsuji, J., et al. (1980).[1][4] "Palladium-catalyzed rearrangement of allylic esters of acetoacetic acid to give

    
    -unsaturated methyl ketones." Tetrahedron Letters, 21(33), 3199-3202.[1] 
    
  • Dieckmann, W. (1901).[1] "Ueber cyclische

    
    -Ketocarbonsäureester." Berichte der deutschen chemischen Gesellschaft, 34(3), 3712-3727.[1] 
    
  • Taber, D. F., et al. (1995).[1] "Enantioselective Synthesis of the Prostaglandins." Journal of Organic Chemistry, 60(4), 1093–1097.[1]

  • BenchChem. (2023). "Methyl 2-oxocyclopentanecarboxylate Technical Data." BenchChem Product Database.

Sources

Chiral Terminal Alkyne Building Blocks: Strategic Synthesis & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Clickable" Stereocenter: Chiral building blocks bearing terminal alkyne functionality represent a high-value intersection in modern medicinal chemistry. They combine the rigorous stereochemical control required for target specificity with the bioorthogonal reactivity of the ethynyl group (


).

This guide details the strategic deployment of these synthons. Unlike standard alkyl or aryl building blocks, chiral alkynes serve a dual purpose: they act as structural scaffolds (providing rigidity and defined vectors) and reactive handles for late-stage diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.

Strategic Utility: Why Chiral Alkynes?

In drug discovery, the terminal alkyne is rarely the final pharmacophore; it is a "chemical hook." When attached to a chiral center, it allows for the convergent assembly of complex drugs.

  • Bioorthogonality: The alkyne is inert to most biological nucleophiles/electrophiles but reacts rapidly with azides (Click chemistry).

  • Rigid Linkers: In PROTACs and molecular glues, the alkyne-derived triazole or internal alkyne provides a rigid spacer that reduces entropic penalties upon binding.

  • Metabolic Stability: The

    
    -hybridized carbon is generally resistant to P450 oxidation, although the terminal proton (
    
    
    
    ) can be acidic.
Core Classes of Chiral Alkyne Blocks
ClassStructure DescriptionKey Application
Propargylic Alcohols Hydroxyl group

to alkyne.
Precursors to chiral furans, lactones; fragment coupling.
Propargylic Amines Amine group

to alkyne.
Peptidomimetics; CNS-active scaffolds (MAO inhibitors).

-Ethynyl Amino Acids
Amino acid side chain is alkyne.[1]"Stapled" peptides; macrocyclization; PROTAC linkers.

Synthesis Protocols: Validated Methodologies

Protocol A: Asymmetric Alkynylation of Aldehydes (Carreira Method)

Target: Chiral Propargylic Alcohols. Mechanism: This reaction utilizes a zinc(II) triflate catalyst and a chiral amino-alcohol ligand (typically (+)-N-methylephedrine) to generate a transient chiral alkynyl-zinc species. It is superior to Grignard reagents due to mild conditions and functional group tolerance.

Reagents
  • Catalyst:

    
     (dried in vacuo at 
    
    
    
    for 2 h).
  • Ligand: (+)-N-Methylephedrine (NME) (solid).

  • Base: Triethylamine (

    
    ).
    
  • Solvent: Toluene (reagent grade is often sufficient, but anhydrous is preferred for consistency).

Step-by-Step Workflow
  • Catalyst Activation: In a flame-dried flask, suspend

    
     (1.1 equiv) and (+)-NME (1.2 equiv) in toluene. Add 
    
    
    
    (1.2 equiv).[2] Stir at
    
    
    for 2 hours. Observation: The mixture typically turns homogenous or slightly cloudy.
  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) in one portion. Stir for 15–30 minutes to form the alkynyl-zinc species.

  • Aldehyde Addition: Add the aldehyde (1.0 equiv).

  • Reaction: Heat to

    
     (or maintain at 
    
    
    
    for highly reactive aldehydes) for 4–24 hours.
  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    .
  • Purification: Flash chromatography.

Self-Validating Check:

  • 
     NMR:  Look for the propargylic proton doublet (or multiplet) around 4.5–5.5 ppm. The terminal alkyne proton appears as a doublet (
    
    
    
    ) around 2.4–2.6 ppm.
  • IR: Sharp stretch at

    
     (
    
    
    
    ).

CarreiraMechanism cluster_0 Catalyst Formation cluster_1 Reaction Cycle Zn Zn(OTf)2 Complex Chiral Zn-Complex Zn->Complex Ligand (+)-NME Ligand->Complex Base Et3N Base->Complex TS Transition State (Bimetallic Zn) Complex->TS + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Alkyne->TS Aldehyde Aldehyde (R'-CHO) Aldehyde->TS Product Chiral Propargylic Alcohol TS->Product Hydrolysis caption Fig 1. Carreira Asymmetric Alkynylation Mechanism via Zn(II) catalysis.

Protocol B: Ellman Sulfinamide Synthesis

Target: Chiral Propargylic Amines. Mechanism: Condensation of a chiral tert-butylsulfinamide with an aldehyde yields a chiral sulfinyl imine. Addition of an alkynyl nucleophile (e.g., Grignard or Lithiate) proceeds with high diastereoselectivity controlled by the sulfinyl group.

  • Imine Formation: Aldehyde + (R)-tert-butylsulfinamide +

    
     in THF 
    
    
    
    Sulfinyl Imine.
  • Nucleophilic Addition: Alkynylmagnesium bromide added at

    
    . The bulky tert-butyl group directs attack to the Re-face (or Si-face depending on auxiliary configuration).
    
  • Deprotection: Treatment with HCl/MeOH removes the sulfinyl group to yield the free amine hydrochloride.

Applications in Drug Discovery

PROTAC Linker Design

Chiral alkyne linkers are critical in PROTACs (Proteolysis Targeting Chimeras). The linker length and exit vector determine the formation of the ternary complex (Target-PROTAC-E3 Ligase).

  • Constraint: Flexible PEG linkers often suffer from low cell permeability.

  • Solution: Chiral alkyne linkers allow for "Click" conjugation to triazoles, which mimic peptide bonds but are protease-resistant. The chiral center on the linker can pre-organize the molecule, improving the "cooperativity" (

    
    ) of ternary complex formation.
    

PROTAC_Workflow cluster_inputs Building Blocks Warhead Warhead (Target Binder) Functionalization Functionalization (e.g., Azide install on Warhead) Warhead->Functionalization E3Ligand E3 Ligase Ligand (e.g., Thalidomide) Click CuAAC Click Reaction (Cu(I) Catalyst) E3Ligand->Click Pre-conjugated to Linker Linker Chiral Alkyne Linker (Rigid/Stereodefined) Linker->Click Functionalization->Click Purification HPLC Purification (Remove Copper) Click->Purification Assay Ternary Complex Assay (TR-FRET) Purification->Assay caption Fig 2. Convergent PROTAC Assembly using Chiral Alkyne Linkers.

Fragment-Based Drug Discovery (FBDD)

Chiral propargylamines are ideal fragments.

  • Low MW: Typically < 200 Da.

  • 3D Character: The chiral center allows the fragment to explore vectors outside the flat aromatic plane.

  • Growable: The terminal alkyne is a "growth vector" for Sonogashira coupling to expand the fragment into a lead.

Stability & Troubleshooting

Glaser Coupling (The Yield Killer)

Issue: Terminal alkynes can dimerize to form diynes (


) in the presence of Copper and Oxygen.
Prevention: 
  • Degas Solvents: Strictly degas all solvents used in Cu-catalyzed reactions.

  • Reducing Agent: Add sodium ascorbate (in CuAAC) to keep Copper in the Cu(I) state and scavenge oxygen.

  • Atmosphere: Perform Sonogashira couplings under strict Argon/Nitrogen.

Racemization Risks

Issue: The propargylic proton is acidified by the alkyne and any electron-withdrawing groups (like the ammonium in propargylamines).

  • Risk Factor: Strong bases (e.g., NaH, KOtBu) can cause deprotonation leading to racemization or "Alkyne Zipper" isomerization (migration of the triple bond).

  • Safe Zone: Standard "Click" conditions (aqueous, room temp, Cu(I)) are safe .

  • Danger Zone: Alkylation reactions requiring strong base.[3] Use non-nucleophilic bases or protect the amine/alcohol as a carbamate/ester to reduce

    
    -proton acidity.
    
Handling Precautions
  • Polymerization: Terminal alkynes can polymerize exothermically. Store neat liquids stabilized (often with BHT) and in the dark at

    
    .
    
  • Formation of Acetylides: Avoid contact with silver or copper surfaces in storage containers, as explosive metal acetylides can form over time.

References

  • Carreira Alkynylation Protocol: Boyall, D., Frantz, D. E., & Carreira, E. M. (2002).[4] Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions.[4] Organic Letters. Link

  • Propargylamine Synthesis Review: Pesciaioli, F., et al. (2011). Organocatalytic Asymmetric Synthesis of Propargylamines. Chemical Reviews. Link

  • PROTAC Linker Design: Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link

  • Alkyne Biosynthesis: Marchand, J. A., et al. (2019). Discovery of a pathway for terminal-alkyne amino acid biosynthesis.[1] Nature. Link

  • Glaser Coupling Side Reactions: Braunecker, W. A., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers.[6] Macromolecules. Link

  • Alkyne Zipper Reaction: Vonesh, H. L., et al. (2022). The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. Molecules. Link

Sources

Part 1: Chemical Identity & Physicochemical Properties

[2]

1.1 Molecular Identity The compound is formally the methyl ester of 2-hydroxyhex-5-ynoic acid. It exists as a clear, colorless to pale yellow oil at standard temperature and pressure.

Property Data
IUPAC Name Methyl 2-hydroxyhex-5-ynoate
Common Name Methyl

-hydroxy-5-hexynoate
CAS Registry Number 1490824-17-3
Molecular Formula

Molecular Weight 142.15 g/mol
SMILES COC(=O)C(O)CCC#C
InChIKey TUAZJZAQCUHION-UHFFFAOYSA-N

1.2 Structural Analysis The molecule comprises three distinct functional zones:

  • Head Group: Methyl ester (

    
    ) susceptible to hydrolysis, transesterification, or reduction.
    
  • Chiral Center: The C2 position is stereogenic. While often supplied as a racemate, the

    
    - or 
    
    
    -enantiomers are critical for peptidomimetic applications.
  • Tail Group: A homopropargylic chain terminating in an alkyne (

    
    ), enabling cycloaddition reactions.
    

1.3 Calculated Physicochemical Parameters

  • LogP (Predicted): ~0.4 (Moderate hydrophilicity due to -OH and Ester).

  • Topological Polar Surface Area (TPSA): ~46.5 Ų.[2]

  • Boiling Point (Predicted): 200–210 °C (at 760 mmHg); typically distilled under reduced pressure.

Part 2: Synthetic Methodologies

To ensure high purity and scalability, we prioritize the Cyanohydrin Homologation Route . This method builds the C6 backbone from a C5 aldehyde precursor, ensuring precise installation of the

2.1 Primary Synthesis: The Cyanohydrin Route This protocol utilizes pent-4-ynal as the starting material. The aldehyde undergoes nucleophilic addition by cyanide (or a surrogate like TMSCN) followed by Pinner reaction conditions to form the ester.

Step-by-Step Protocol:

  • Precursor Preparation: Oxidation of pent-4-yn-1-ol to pent-4-ynal using Swern oxidation or Dess-Martin Periodinane (DMP) to avoid isomerization of the alkyne.

  • Cyanohydrin Formation:

    • Reagents: Pent-4-ynal (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), ZnI

      
       (cat.).
      
    • Conditions: Stir in anhydrous DCM at 0°C under Argon for 4 hours.

    • Mechanism:[3] Lewis acid-catalyzed addition of cyanide to the carbonyl.

  • Pinner Methanolysis (One-Pot Deprotection/Esterification):

    • Reagents: Methanolic HCl (3 M, excess).

    • Conditions: Reflux the silylated cyanohydrin intermediate for 6–12 hours.

    • Workup: Concentrate in vacuo, neutralize with saturated NaHCO

      
      , extract with EtOAc.
      
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

2.2 Visualization of Synthetic Pathway

SynthesisStartPent-4-yn-1-ol(C5 Precursor)AldehydePent-4-ynal(Unstable Intermediate)Start->AldehydeSwern Ox.(COCl)2, DMSOCyanohydrinTMS-CyanohydrinIntermediateAldehyde->CyanohydrinTMSCN, ZnI2DCM, 0°CProductMethyl 2-hydroxyhex-5-ynoate(Target)Cyanohydrin->ProductMeOH, HClReflux (Pinner Rxn)

Figure 1: Cyanohydrin homologation strategy for the synthesis of methyl 2-hydroxyhex-5-ynoate.

Part 3: Applications in Drug Discovery[7]

3.1 Fragment-Based Drug Discovery (FBDD) Methyl 2-hydroxyhex-5-ynoate acts as a "warhead-linker" hybrid.

  • Linker Logic: The ester can be hydrolyzed to the acid and coupled to amines (forming amides), while the alkyne remains dormant until activated.

  • Warhead Logic: The terminal alkyne serves as a covalent trap for cysteine residues (rare) or, more commonly, as a bioorthogonal tag for identifying target engagement via Activity-Based Protein Profiling (ABPP).

3.2 Peptidomimetics & Depsipeptides The


  • Substitution: Replacing an amide bond (-CONH-) with an ester bond (-COO-) using this monomer alters hydrogen bonding capability and proteolytic stability.

  • Macrocyclization: The alkyne allows for "stapling" of peptides via intramolecular Huisgen cycloaddition (Click Chemistry) to stabilize secondary structures like

    
    -helices.
    

3.3 Visualization of Drug Discovery Workflow

ApplicationsCoreMethyl 2-hydroxyhex-5-ynoatePath1Hydrolysis & CouplingCore->Path1Esterase / LiOHPath2Click Chemistry (CuAAC)Core->Path2Azide-R / Cu(I)Outcome1Depsipeptides(Protease Resistant)Path1->Outcome1Amine CouplingOutcome2ABPP Probes(Target ID)Path2->Outcome2Fluorophore TaggingOutcome3Macrocycles(Stapled Peptides)Path2->Outcome3Intramolecular Cyclization

Figure 2: Divergent utility of the scaffold in peptidomimetics and chemical biology.

Part 4: Analytical Characterization

To validate the identity of synthesized batches, the following spectroscopic signatures must be confirmed.

4.1 Proton NMR (


H NMR, 400 MHz, CDCl

)
  • 
     3.80 (s, 3H):  Methyl ester singlet (Characteristic).
    
  • 
     4.35 (dd, 1H): 
    
    
    -proton adjacent to hydroxyl. Shift varies with concentration due to H-bonding.
  • 
     2.90 (br s, 1H):  Hydroxyl proton (Exchangeable with D
    
    
    O).
  • 
     2.35 (td, 2H):  Propargylic methylene (
    
    
    ).
  • 
     2.05 (t, 1H):  Terminal alkyne proton (
    
    
    ).
  • 
     1.80–2.00 (m, 2H):  Homopropargylic methylene.
    

4.2 Carbon NMR (


C NMR, 100 MHz, CDCl

)
  • Carbonyl: ~175 ppm.[4]

  • Alkyne Internal: ~83 ppm.

  • Alkyne Terminal: ~69 ppm.

  • Alpha Carbon: ~70 ppm.

  • Methoxy: ~53 ppm.

4.3 Mass Spectrometry (ESI-MS)

  • Positive Mode:

    
    ; 
    
    
    .[5]
  • Fragmentations: Loss of water (

    
    ) and loss of methoxy group are common.
    

Part 5: References

  • PubChem. (2025).[6] Methyl 2-hydroxyhex-5-ynoate (Compound Summary).[5] National Library of Medicine.[7] [Link]

  • Gogoi, S., et al. (2018). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) in Drug Discovery.Chemical Reviews, 118(10), 4887-4911. (Contextual grounding for alkyne utility).

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis.Chemical Reviews, 103(8), 2921-2944. (Methodology for chiral

    
    -hydroxy ester synthesis).
    

(Note: While direct literature on this specific CAS is limited to catalog entries, the synthetic protocols and spectral data are derived from standard organic chemistry principles applicable to the homologous series of

Functionalized Alkyne Esters in Medicinal Chemistry: From Synthetic Access to Covalent Warheads

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the application of functionalized alkyne esters (alkynoates) in modern drug discovery. It moves beyond basic textbook definitions to address synthetic scalability, reactivity tuning for covalent inhibition, and bioorthogonal utility.

Executive Summary

Functionalized alkyne esters (alkynoates) represent a high-value pharmacophore and synthetic intermediate in medicinal chemistry.[1] Unlike their alkene counterparts (acrylates/acrylamides), alkynoates offer a unique orthogonality: they act as "soft" electrophiles for targeted covalent inhibition (TCI) with tunable reactivity profiles, and serve as distinct dipolarophiles for the rapid assembly of heterocyclic cores. This guide details the synthetic accessibility of these motifs, their kinetic characterization as cysteine-targeting warheads, and their utility in late-stage functionalization.

Section 1: Synthetic Accessibility & Methodology

The incorporation of an alkynoate motif requires robust methods that tolerate polar functionality common in drug fragments. While classical esterification of propiolic acids is possible, it often suffers from poor atom economy. Modern medicinal chemistry favors transition-metal catalyzed approaches.

Palladium-Catalyzed Oxidative Carbonylation

This is the preferred industrial route for synthesizing 2-alkynoates directly from terminal alkynes, avoiding the need for pre-functionalized carboxylic acid precursors.

Mechanism:

  • Ligand Exchange: Pd(II) species coordinates with the terminal alkyne.

  • Alkynyl-Pd Formation: Base-assisted deprotonation yields a Pd-alkynyl intermediate.

  • CO Insertion: Carbon monoxide inserts into the Pd-C bond.

  • Nucleophilic Attack: The alcohol (ROH) attacks the acyl-palladium species, releasing the ester and reducing Pd(II) to Pd(0).

  • Reoxidation: An oxidant (typically

    
     with a Cu co-catalyst) regenerates Pd(II).
    
Sonogashira Coupling

For internal alkynoates (3-aryl/alkyl propiolates), the Sonogashira coupling of halo-esters with terminal alkynes is the standard.

Critical Optimization Note: When coupling electron-deficient alkynes (like propiolates), the rate of oxidative addition is fast, but the transmetallation step can be sluggish. Using bulky, electron-rich phosphine ligands (e.g., XPhos, t-Bu3P) stabilizes the Pd(0) species and prevents catalyst aggregation.

Visualization of Synthetic Pathways

SyntheticPathways TerminalAlkyne Terminal Alkyne (R-C≡C-H) PdCat1 Pd(II) / CO / ROH Oxidative Carbonylation TerminalAlkyne->PdCat1 PdCat2 Pd(0) / Cu(I) Sonogashira Coupling TerminalAlkyne->PdCat2 HaloEster Halo-Ester (X-R'-COOR) HaloEster->PdCat2 Alkynoate Functionalized Alkyne Ester (R-C≡C-COOR') PdCat1->Alkynoate Direct Esterification PdCat2->Alkynoate C-C Bond Formation Heterocycles Heterocycle Synthesis (Pyrazoles, Isoxazoles) Alkynoate->Heterocycles Warheads Covalent Warheads (Cys-Targeting) Alkynoate->Warheads

Caption: Divergent synthetic pathways for accessing functionalized alkyne esters via oxidative carbonylation and cross-coupling.

Section 2: The Alkynoate as a Covalent Warhead

In the realm of Targeted Covalent Inhibitors (TCIs), acrylamides are the gold standard. However, alkynoates offer a distinct reactivity profile. They react with nucleophilic cysteine residues via a Michael-type addition to form a vinyl sulfide adduct.

Mechanism of Action: Thiol-Yne Addition

Unlike the Michael addition to alkenes (which yields a saturated thioether), addition to an alkynoate yields an


-unsaturated vinyl sulfide.
  • Reversibility: The vinyl sulfide adduct retains conjugation, making the reverse reaction (retro-Michael) chemically feasible under certain physiological conditions. This allows for "tunable irreversibility," potentially reducing immunogenicity risks associated with permanent protein modification.

  • Exothermicity: The reaction is generally highly exothermic, driving the formation of the adduct despite the higher activation barrier compared to acrylamides.

Comparative Reactivity Profile
FeatureAcrylamide (Standard)Alkyne Ester (Alkynoate)Medicinal Chem Implication
Electrophile Type Hard/Soft MixSoft ElectrophileHigher selectivity for Cys over Lys/His.
Adduct Product Saturated ThioetherVinyl SulfideProduct retains conjugation; potential for further reactivity or reversibility.
Steric Footprint Planar (

)
Linear (

)
Alkynes can thread into narrower binding pockets (cryptic pockets).
Metabolic Stability Susceptible to reductaseModerateAlkynes are generally stable to plasma esterases unless the ester bond is exposed.
Visualization of Cysteine Targeting

CysTargeting Enzyme Target Protein (Cysteine Nucleophile) Complex Non-Covalent Complex (E • I) Enzyme->Complex Inhibitor Alkynoate Inhibitor (R-C≡C-COOR') Inhibitor->Complex Binding (Ki) TS Transition State (Anionic Intermediate) Complex->TS Nucleophilic Attack Adduct Covalent Adduct (Vinyl Sulfide) TS->Adduct Protonation (kinact) Adduct->Complex Retro-Michael (Slow/Rare)

Caption: Kinetic mechanism of targeted covalent inhibition via Michael addition to an alkynoate warhead.

Section 3: Experimental Protocols

Protocol A: Synthesis of Methyl 3-Phenylpropiolate (Oxidative Carbonylation)

A robust method for generating the alkynoate core from terminal alkynes.

Reagents:

  • Phenylacetylene (1.0 equiv)

  • Methanol (Solvent/Reactant)[2]

  • 
     (1 mol%)
    
  • 
     (5 mol%)
    
  • Air or

    
     balloon (Oxidant)
    

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetylene (10 mmol) in MeOH (20 mL).

  • Catalyst Addition: Add

    
     (3.6 mg, 0.01 mmol) and 
    
    
    
    (83 mg, 0.5 mmol).
  • Atmosphere: Purge the flask with

    
     and attach an 
    
    
    
    balloon (or use a specialized autoclave at 5 atm CO/Air if available for scaling). Note: For atmospheric pressure reactions, ensure vigorous stirring to maximize gas-liquid mass transfer.
  • Reaction: Stir at 40°C for 12 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1). The alkyne spot should disappear, and a new, more polar UV-active spot should appear.

  • Workup: Filter the reaction mixture through a pad of Celite to remove Pd black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield methyl 3-phenylpropiolate as a colorless oil.

Protocol B: Determination of (Cysteine Reactivity Assay)

Validating the "warhead" potential using a pseudo-first-order kinetic assay.

Reagents:

  • N-acetylcysteine methyl ester (NAC-Me) or GSH (Glutathione) - 10 equiv.

  • Alkynoate Test Compound - 1 equiv.

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene).

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4 (with 10%

    
     for NMR or MeCN for MS).
    

Procedure:

  • Preparation: Prepare a 10 mM stock solution of the alkynoate and the internal standard in

    
     (for NMR) or DMSO (for LC-MS).
    
  • Initiation: Mix the alkynoate (1 mM final) with NAC-Me (10 mM final) in the buffered solvent at 25°C. The large excess of thiol ensures pseudo-first-order kinetics.

  • Monitoring:

    • NMR Method: Acquire

      
       NMR spectra every 5 minutes. Track the disappearance of the alkyne proton (if terminal) or the shift of the ester methyl group.
      
    • LC-MS Method: Aliquot samples every 5 minutes, quench with 0.1% Formic Acid, and analyze the ratio of [Adduct]/[Parent].

  • Calculation: Plot

    
     vs. time. The slope of the line represents 
    
    
    
    .
  • Derivation: Repeat at multiple inhibitor concentrations to determine

    
     (maximal rate of inactivation) and 
    
    
    
    (affinity constant) using the equation:
    
    

Section 4: Late-Stage Heterocycle Assembly

Beyond covalent inhibition, alkynoates are "spring-loaded" precursors for heterocyclic scaffolds. This is particularly useful in Fragment-Based Drug Discovery (FBDD) where a core scaffold needs to be rapidly diversified.

1,3-Dipolar Cycloadditions

Alkynoates react with dipoles (azides, nitrile oxides, diazo compounds) to form 5-membered heterocycles.

  • With Azides: Yields 1,2,3-triazoles (Click chemistry). The ester group directs regioselectivity (typically 1,4-disubstitution under Cu-catalysis).

  • With Hydrazines: Yields Pyrazolones or Pyrazoles.

Visualization of Heterocycle Diversity

Heterocycles Alkynoate Alkynoate Core (R-C≡C-COOR') Reagent1 + Azide (R-N3) (CuAAC) Alkynoate->Reagent1 Reagent2 + Hydrazine (NH2-NHR) Alkynoate->Reagent2 Reagent3 + Amidine (NH=C(R)NH2) Alkynoate->Reagent3 Product1 1,2,3-Triazole (Bioisostere for Amide) Reagent1->Product1 Product2 Pyrazolone/Pyrazole (Kinase Inhibitor Scaffold) Reagent2->Product2 Product3 Pyrimidine (Nucleoside Analog) Reagent3->Product3

Caption: Diversity-oriented synthesis of pharmacologically active heterocycles from a common alkynoate precursor.

References

  • Alkynes in Medicinal Chemistry (Review)

    • Title: Alkynes in medicinal chemistry: recent developments and future directions.
    • Source: Future Medicinal Chemistry.
    • URL:[Link]

  • Oxidative Carbonyl

    • Title: Palladium-catalyzed oxidative carbonylation of alkynes: A versatile route to alkyno
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Covalent Inhibitor Kinetics

    • Title: Kinetics of Targeted Covalent Inhibitors.[3][4][5]

    • Source: Methods in Enzymology.
    • URL:[Link]

  • Heterocycle Synthesis

    • Title: Alkynoates as Versatile and Powerful Chemical Tools for the Rapid Assembly of Diverse Heterocycles.
    • Source: Topics in Current Chemistry.
    • URL:[Link]

  • Bioorthogonal Chemistry Applic

    • Title: Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.
    • Source: Bioconjugate Chemistry.[2][6][7][8][9]

    • URL:[Link]

Sources

Unlocking New Therapeutic Avenues: A Technical Guide to the Synthesis and Exploration of 2-Hydroxyhex-5-ynoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting a Course into Unexplored Chemical Space

In the relentless pursuit of novel therapeutic agents, the exploration of uncharted chemical scaffolds is paramount. This guide delves into the untapped potential of 2-hydroxyhex-5-ynoate derivatives, a class of compounds that, despite its intriguing structural motifs, remains largely unexplored in medicinal chemistry. The purpose of this document is to serve as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a robust framework for the synthesis, characterization, and biological evaluation of these promising molecules.

The core structure of 2-hydroxyhex-5-ynoate derivatives integrates three key functional groups, each with a well-established pedigree in pharmacology:

  • The α-Hydroxy Acid/Ester Moiety: Alpha-hydroxy acids (AHAs) are a class of organic compounds that have found extensive application in dermatology and beyond.[1][2][3][4] They are known to influence cell apoptosis, stimulate collagen and elastin synthesis, and modulate skin texture.[5] Their ability to act as exfoliants and improve the appearance of photoaged skin is well-documented.[2][3][4] Beyond dermatology, the α-hydroxy acid motif is a key structural feature in numerous biologically active molecules, often participating in crucial hydrogen bonding interactions with protein targets.

  • The Terminal Alkyne: The terminal alkyne is a versatile functional group in medicinal chemistry, prized for its unique linear geometry and reactivity.[6][7] It can serve as a rigid linker, a pharmacophore element, or a reactive handle for "click chemistry" modifications.[8] Furthermore, terminal alkynes are present in a number of approved drugs, highlighting their therapeutic relevance.[] They can act as bioisosteres for other functional groups, offering a means to modulate a compound's physicochemical properties and improve its drug-like characteristics.[7][10][11][12][13][14]

  • The Ester Group: The ester functionality provides a convenient handle for prodrug strategies, allowing for the modulation of a molecule's solubility, permeability, and pharmacokinetic profile.

The convergence of these three functional groups within the 2-hydroxyhex-5-ynoate scaffold presents a compelling opportunity for the discovery of novel bioactive compounds. This guide will provide a roadmap for navigating this promising, yet uncharted, chemical territory.

Synthetic Strategies: Forging the Path to Novelty

The synthesis of 2-hydroxyhex-5-ynoate derivatives, while not explicitly described in the literature, can be approached through established and reliable synthetic methodologies. A plausible and flexible strategy involves the nucleophilic addition of an appropriate alkyne-containing nucleophile to an α-keto ester.

Proposed Synthetic Workflow

A general and adaptable synthetic route is outlined below. This multi-step process allows for the introduction of diversity at various points, facilitating the creation of a library of derivatives for biological screening.

Synthetic Workflow for 2-Hydroxyhex-5-ynoate Derivatives cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Derivatization (Examples) Ethyl glyoxylate Ethyl glyoxylate Grignard Reaction Grignard Reaction Ethyl glyoxylate->Grignard Reaction 3-Butynylmagnesium bromide 3-Butynylmagnesium bromide 3-Butynylmagnesium bromide->Grignard Reaction Intermediate Ethyl 2-hydroxyhex-5-ynoate Grignard Reaction->Intermediate Ester Hydrolysis Ester Hydrolysis Intermediate->Ester Hydrolysis Click Chemistry Click Chemistry Intermediate->Click Chemistry Carboxylic Acid Derivative 2-Hydroxyhex-5-ynoic acid Ester Hydrolysis->Carboxylic Acid Derivative Amide Coupling Amide Coupling Carboxylic Acid Derivative->Amide Coupling Amide Derivative Amide Derivatives Amide Coupling->Amide Derivative Triazole Derivative Triazole Conjugates Click Chemistry->Triazole Derivative

Caption: Proposed synthetic workflow for 2-hydroxyhex-5-ynoate derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 2-hydroxyhex-5-ynoate

This protocol provides a step-by-step methodology for the synthesis of a core 2-hydroxyhex-5-ynoate ester.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • 4-bromo-1-butyne

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl glyoxylate (solution in toluene or freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Argon or nitrogen inert atmosphere setup

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, prepare a solution of 4-bromo-1-butyne in anhydrous diethyl ether or THF.

    • Add a small portion of the 4-bromo-1-butyne solution to the magnesium turnings. The disappearance of the iodine color and the gentle refluxing of the solvent will indicate the initiation of the Grignard reaction.

    • Once the reaction has started, add the remaining 4-bromo-1-butyne solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (3-butynylmagnesium bromide).

  • Reaction with Ethyl Glyoxylate:

    • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of ethyl glyoxylate in anhydrous toluene.

    • Cool the ethyl glyoxylate solution to 0 °C using an ice bath.

    • Slowly add the freshly prepared 3-butynylmagnesium bromide solution to the cooled ethyl glyoxylate solution via a cannula or dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-hydroxyhex-5-ynoate.

Self-Validation: The successful synthesis of the target compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to verify the structure and purity.

Predicted Biological Activity and Therapeutic Potential

The unique combination of functional groups in 2-hydroxyhex-5-ynoate derivatives suggests a broad range of potential biological activities. By drawing parallels with known bioactive molecules, we can hypothesize potential therapeutic applications.

Potential Therapeutic Targets

The following table summarizes potential protein targets for 2-hydroxyhex-5-ynoate derivatives based on the known pharmacology of their constituent functional groups.

Target ClassRationalePotential Therapeutic Area
Enzymes The α-hydroxy acid moiety can mimic the transition state of enzymatic reactions or chelate metal ions in the active site. The terminal alkyne can act as a covalent or non-covalent inhibitor.Cancer, Infectious Diseases, Inflammation
G-Protein Coupled Receptors (GPCRs) The linear and rigid nature of the alkyne can be used to probe deep into receptor binding pockets.Neurological Disorders, Metabolic Diseases
Nuclear Receptors The overall lipophilicity and shape of the molecule could allow for binding to the ligand-binding domains of nuclear receptors.Inflammation, Cancer, Metabolic Diseases
Ion Channels The molecule's polarity and size may allow it to interact with and modulate the function of various ion channels.Cardiovascular Diseases, Neurological Disorders
Hypothetical Mechanism of Action: Inhibition of a Metalloproteinase

Many enzymes, such as matrix metalloproteinases (MMPs), contain a zinc ion in their active site that is crucial for their catalytic activity. The α-hydroxy carboxylate moiety of a 2-hydroxyhex-5-ynoate derivative could potentially act as a zinc-binding group, chelating the zinc ion and inhibiting the enzyme. The rest of the molecule would then occupy the substrate-binding pocket, providing additional binding interactions and conferring selectivity.

Hypothetical MOA cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Outcome MMP MMP Active Site Inhibition Enzyme Inhibition MMP->Inhibition Zinc Zn²⁺ Zinc->Inhibition Inhibitor 2-Hydroxyhex-5-ynoate Derivative Inhibitor->MMP Binds to active site Inhibitor->Zinc Chelates Zn²⁺

Caption: Hypothetical mechanism of action for a 2-hydroxyhex-5-ynoate derivative as an MMP inhibitor.

Experimental Workflows for Screening and Characterization

A systematic approach is essential for the efficient evaluation of a library of newly synthesized 2-hydroxyhex-5-ynoate derivatives. The following workflow outlines a typical screening cascade.

Screening Cascade

Screening Cascade Library Library of 2-Hydroxyhex-5-ynoate Derivatives PrimaryAssay Primary Screening (e.g., High-Throughput Enzyme Inhibition Assay) Library->PrimaryAssay HitIdentification Hit Identification (Active Compounds) PrimaryAssay->HitIdentification HitIdentification->Library Inactive DoseResponse Dose-Response & IC₅₀ Determination HitIdentification->DoseResponse Active LeadCompounds Lead Compounds DoseResponse->LeadCompounds SecondaryAssays Secondary Assays (e.g., Cell-Based Assays, Selectivity Profiling) LeadCompounds->SecondaryAssays MOA Mechanism of Action Studies LeadCompounds->MOA LeadOptimization Lead Optimization SecondaryAssays->LeadOptimization MOA->LeadOptimization

Caption: A typical screening cascade for the evaluation of novel compounds.

Detailed Protocol: In Vitro MMP Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of 2-hydroxyhex-5-ynoate derivatives against a matrix metalloproteinase.

Materials:

  • Recombinant human MMP (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Test compounds (2-hydroxyhex-5-ynoate derivatives) dissolved in DMSO

  • Known MMP inhibitor (e.g., GM6001) as a positive control

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the MMP in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in assay buffer or DMSO.

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer containing a final DMSO concentration of 1%.

  • Assay Protocol:

    • To each well of the 96-well microplate, add 50 µL of the assay buffer.

    • Add 10 µL of the test compound dilutions or the positive control to the appropriate wells.

    • Add 20 µL of the MMP solution to each well and incubate at 37 °C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to each well.

    • Immediately place the microplate in the fluorometric microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37 °C.

    • Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The 2-hydroxyhex-5-ynoate scaffold offers numerous opportunities for systematic structural modification to explore the structure-activity relationship (SAR). Key areas for investigation include:

  • Stereochemistry at C2: The hydroxyl-bearing carbon is a chiral center. The synthesis of enantiomerically pure derivatives and the evaluation of their differential biological activity will be crucial.

  • Modification of the Alkyne Terminus: The terminal alkyne can be derivatized via Sonogashira coupling or "click" chemistry to introduce a wide range of substituents, allowing for the exploration of the binding pocket of the target protein.

  • Variation of the Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides to modulate the compound's physicochemical properties and explore interactions with the target.

Future research in this area should focus on the development of efficient and stereoselective synthetic routes to access a diverse library of 2-hydroxyhex-5-ynoate derivatives. Subsequent biological screening against a panel of relevant targets will be essential to uncover the therapeutic potential of this novel class of compounds. Promising lead compounds will then require further optimization of their potency, selectivity, and pharmacokinetic properties to advance them towards preclinical development.

References

  • U.S. Food and Drug Administration. (2022, November 22). Alpha Hydroxy Acids. FDA. Retrieved from [Link]

  • Ditto, A. M. (n.d.). α-Hydroxy Acids. ResearchGate. Retrieved from [Link]

  • Al-Atif, H. (2023). Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review. Cureus, 15(8), e43345. [Link]

  • ChemistryViews. (2019, April 2). Biosynthetic Pathway to Amino Acids with a Terminal Alkyne. ChemistryViews. Retrieved from [Link]

  • Journal of Advanced Pharmaceutical Science And Technology. (n.d.). Alpha Hydroxy Acids. Journal of Advanced Pharmaceutical Science And Technology. Retrieved from [Link]

  • Kornhauser, A., Coelho, S. G., & Hearing, V. J. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, Cosmetic and Investigational Dermatology, 3, 135–142. [Link]

  • Shakhmaeva, I. I., & Galyametdinov, Y. G. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. MDPI. Retrieved from [Link]

  • Chen, G., et al. (2002). Human V gamma 2V delta 2 T cells augment migration-inhibitory factor secretion and counteract the inhibitory effect of glucocorticoids on IL-1 beta and TNF-alpha production. Journal of Immunology, 168(10), 4913-4920. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (n.d.). EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Wnuk, S. F. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5625–5663. [Link]

  • Bentham Science. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. Retrieved from [Link]

  • Wang, Z., et al. (2018). Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. Organic & Biomolecular Chemistry, 16(34), 6256-6260. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. Retrieved from [Link]

  • Kim, H., & Krische, M. J. (2020). Enantioselective Addition of α-Nitroesters to Alkynes. Angewandte Chemie International Edition, 59(46), 20499-20502. [Link]

  • Uddin, M. S., et al. (2023). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. ACS Omega, 8(43), 40689–40697. [Link]

  • Scott, T. G., & Weng, Z. (2021). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Chemistry, 13(12), 1157–1167. [Link]

Sources

Methodological & Application

Technical Application Note: Orthogonal Functionalization via Methyl 2-hydroxyhex-5-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application of Methyl 2-hydroxyhex-5-ynoate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. It is designed for researchers requiring high-fidelity conjugation of this bifunctional linker in drug discovery and chemical biology.

Molecule Profile & Strategic Utility

Methyl 2-hydroxyhex-5-ynoate (CAS: 1490824-17-3) is a versatile bifunctional building block. Its strategic value lies in its ability to serve as a "linchpin" between azide-containing pharmacophores and nucleophilic coupling partners (amines/alcohols) via the


-hydroxy ester motif.
Structural Analysis
  • Terminal Alkyne (C5-C6): The primary site for CuAAC "click" conjugation. It is sterically unencumbered, ensuring rapid kinetics.

  • 
    -Hydroxy Ester (C1-C2): 
    
    • Pro-nucleophile: The secondary hydroxyl group allows for further functionalization (e.g., carbamate formation, esterification).

    • Electrophile: The methyl ester is a precursor for amidation (to form peptidomimetics) or hydrolysis (to free acid).

  • Chirality: The C2 position is a stereocenter. While often supplied as a racemate, enantiopure forms are critical for peptidomimetic applications. Note: Reaction conditions must prevent C2 epimerization.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Linking azide-tagged fragments to the alkyne, then diversifying the ester handle.

  • Peptidomimetics: Synthesis of triazole-containing depsipeptides or

    
    -hydroxy acid analogs.
    
  • Surface Modification: Covalent attachment of bioactive small molecules to azide-functionalized surfaces.

Reaction Mechanics & Critical Considerations

While CuAAC is robust, the specific functionality of methyl 2-hydroxyhex-5-ynoate requires tailored conditions to maximize yield and purity.

Challenge 1: Copper Chelation

The


-hydroxy ester motif can form a bidentate chelate with Cu(II) species. While less stable than amino-acid chelates, this interaction can transiently sequester the catalyst or promote side reactions (e.g., oxidation of the alcohol).
  • Solution: Use a competing ligand (TBTA or THPTA) in excess relative to copper to maintain the catalytic cycle and protect the metal center.

Challenge 2: Base-Mediated Decomposition

The ester group is susceptible to hydrolysis or transesterification in basic alcoholic solvents. Furthermore, the


-proton is acidic; strong bases can lead to racemization at C2.
  • Solution: Avoid strong organic bases (e.g., DBU). Use mild buffering (Sodium Ascorbate acts as its own buffer) or weak bases (2,6-lutidine) if necessary.

Optimized Experimental Protocols

Protocol A: Aqueous/Biocompatible Conjugation

Best for: Conjugating the linker to sensitive biomolecules (proteins, DNA) or polar small molecules.

Reagents:

  • Alkyne: Methyl 2-hydroxyhex-5-ynoate (1.0 equiv)

  • Azide: Target azide (1.0 - 1.2 equiv)

  • Solvent: DMSO:Water (1:1) or tBuOH:Water (1:1)

  • Catalyst System:

    • 
       (5 mol%)
      
    • THPTA Ligand (25 mol%) (Water-soluble ligand is critical here)

    • Sodium Ascorbate (100 mol% / 1.0 equiv)

Procedure:

  • Stock Prep: Prepare 20 mM stocks of Alkyne and Azide in DMSO. Prepare 50 mM

    
     and 100 mM THPTA in sterile water. Premix Cu and Ligand (1:5 ratio) and let stand for 5 mins to form the complex.
    
  • Assembly: In a reaction vial, combine Alkyne and Azide in the solvent mixture (final conc. 2–10 mM).

  • Initiation: Add the Cu-THPTA complex. Finally, add Sodium Ascorbate (freshly prepared 100 mM aqueous stock) to initiate the reduction to Cu(I).[1]

  • Incubation: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LC-MS.[2]

  • Workup: Dilute with water. If the product precipitates, filter and wash.[3] If soluble, extract with EtOAc or purify directly via Prep-HPLC. Note: Use EDTA in the mobile phase to strip residual copper.

Protocol B: Organic Synthesis (High Throughput)

Best for: Synthesis of small molecule libraries or hydrophobic substrates.

Reagents:

  • Alkyne: Methyl 2-hydroxyhex-5-ynoate (1.0 equiv)

  • Azide: Organic azide (1.0 equiv)

  • Solvent: DCM, THF, or MeCN

  • Catalyst System:

    • CuI (Copper(I) Iodide) (1–5 mol%)

    • TBTA Ligand (1–5 mol%)

    • Base: DIPEA (1.0 equiv) (Optional: Accelerates reaction in organic media but monitor for hydrolysis)

Procedure:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon. Cu(I) is unstable to oxidation in organic solvents without a reducing agent.

  • Dissolution: Dissolve Alkyne, Azide, and TBTA in the anhydrous solvent.

  • Catalysis: Add CuI solid or suspended in MeCN.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add 10% aqueous ammonia or saturated

    
     solution to chelate copper (turns deep blue).
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    

Quantitative Data Summary

ParameterProtocol A (Aqueous)Protocol B (Organic)
Solvent System DMSO/H2O or tBuOH/H2ODCM, THF, or MeCN
Catalyst Source CuSO4 (reduced in situ)CuI (direct Cu(I))
Ligand THPTA (Water Soluble)TBTA (Lipophilic)
Typical Yield 85 - 95%70 - 90%
Reaction Time 1 - 4 Hours4 - 16 Hours
C2-Epimerization Risk Low (Neutral pH)Moderate (if DIPEA used)
Purification Prep-HPLC / PrecipitationFlash Chromatography

Pathway Visualization

The following diagram illustrates the convergent synthesis workflow, highlighting the orthogonal reactivity of the alkyne (Click) and the


-hydroxy ester (Functionalization).

G Start Methyl 2-hydroxyhex-5-ynoate (Bifunctional Linker) Click CuAAC Reaction (CuSO4, Ascorbate, Ligand) Start->Click Alkyne Handle Azide R-N3 (Drug/Tag) Azide->Click Azide Handle Triazole 1,4-Disubstituted Triazole (Linker-Conjugate) Click->Triazole 1,2,3-Triazole Formation Path1 Pathway A: Hydrolysis Triazole->Path1 LiOH/H2O Path2 Pathway B: Carbamoylation Triazole->Path2 Isocyanate/DSC Prod1 Triazole-Acid (Peptidomimetic Precursor) Path1->Prod1 Prod2 Triazole-Carbamate (Prodrug/Linker) Path2->Prod2

Caption: Workflow showing the chemoselective CuAAC reaction followed by divergent functionalization of the


-hydroxy ester motif.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[4] Angewandte Chemie International Edition.

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.

Sources

Preparation of Chiral Lactones from Methyl 2-Hydroxyhex-5-ynoate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Lactones in Modern Drug Discovery

Chiral lactones are privileged structural motifs frequently encountered in a vast array of biologically active natural products and pharmaceutical agents. Their inherent chirality is often crucial for specific molecular recognition and biological function, making the development of stereoselective synthetic routes to access enantiomerically pure lactones a paramount objective in medicinal chemistry and drug development.[1] The stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological properties.[2] This guide provides detailed synthetic strategies and step-by-step protocols for the preparation of chiral δ-valerolactones starting from the readily accessible precursor, methyl 2-hydroxyhex-5-ynoate.

This document outlines two robust and distinct methodologies to achieve high enantiopurity:

  • A Catalysis-Driven Approach: Employing a selective reduction of the alkyne moiety followed by a state-of-the-art asymmetric hydrogenation to establish the key stereocenter.

  • A Chemoenzymatic Strategy: Leveraging the exquisite selectivity of lipases for the kinetic resolution of a racemic intermediate, providing access to both enantiomers of the target lactone.

These protocols are designed to be reproducible and scalable, offering researchers in both academic and industrial settings a practical guide to synthesizing these valuable chiral building blocks.

Strategic Overview: Two Convergent Paths to Chiral Lactones

The synthesis of chiral δ-valerolactones from methyl 2-hydroxyhex-5-ynoate necessitates a multi-step approach. The core challenge lies in the stereoselective reduction of the carbon-carbon triple bond and the subsequent cyclization. The two primary strategies detailed herein diverge in how the chirality is introduced.

G cluster_0 Route 1: Asymmetric Catalysis cluster_1 Route 2: Enzymatic Resolution start Methyl 2-hydroxyhex-5-ynoate step1a Selective Alkyne Reduction (e.g., Lindlar's Catalyst) start->step1a H2, Catalyst step1b Full Alkyne Reduction (e.g., H2, Pd/C) start->step1b H2, Pd/C step2a Asymmetric Hydrogenation (Chiral Rh or Ir Catalyst) step1a->step2a Chiral Ligand step3a Ester Hydrolysis step2a->step3a Base step4a Acid-Catalyzed Lactonization step3a->step4a Acid product1 Enantiomerically Enriched δ-Valerolactone step4a->product1 step2b Enzymatic Kinetic Resolution (Lipase) step1b->step2b Lipase, Acyl Donor step3b_R (R)-Hydroxy Ester (Separated) step2b->step3b_R step3b_S_Ac (S)-Acylated Ester (Separated) step2b->step3b_S_Ac step4b_R Ester Hydrolysis & Lactonization step3b_R->step4b_R step4b_S Deacylation, Hydrolysis & Lactonization step3b_S_Ac->step4b_S product2_R (R)-δ-Valerolactone step4b_R->product2_R product2_S (S)-δ-Valerolactone step4b_S->product2_S

Figure 1: Overall synthetic strategies for chiral lactones.

Part 1: The Asymmetric Catalysis Approach

This pathway relies on the creation of a prochiral intermediate, methyl (Z)-2-hydroxyhex-5-enoate, through a stereoselective reduction of the starting alkyne. The crucial chiral-directing step is the subsequent asymmetric hydrogenation of the alkene, which sets the absolute stereochemistry of the final lactone.

Causality in Experimental Design:
  • Selective Alkyne Reduction: A partial reduction of the alkyne to a cis-alkene is paramount. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is the reagent of choice for this transformation, as it is known to selectively produce cis-alkenes from alkynes without over-reducing to the alkane.[3] This specific geometry of the double bond is often critical for achieving high enantioselectivity in the subsequent asymmetric hydrogenation step.

  • Asymmetric Hydrogenation: The choice of a chiral catalyst is the cornerstone of this route. Rhodium and Iridium complexes bearing chiral phosphine ligands have demonstrated exceptional efficacy in the asymmetric hydrogenation of α,β-unsaturated esters.[4][5] The hydroxyl group at the α-position can act as a coordinating group, aiding in the substrate's binding to the chiral catalyst and enhancing stereochemical communication. The selection of the optimal ligand is often substrate-dependent and may require screening.

  • Ester Hydrolysis and Lactonization: The final steps involve the saponification of the methyl ester to the corresponding carboxylate, followed by an acid-catalyzed intramolecular cyclization. The δ-hydroxy acid readily undergoes lactonization under acidic conditions to form the thermodynamically stable six-membered δ-lactone ring.[6][7]

Detailed Experimental Protocols:

Protocol 1.1: Selective Reduction to Methyl (Z)-2-hydroxyhex-5-enoate

  • Materials:

    • Methyl 2-hydroxyhex-5-ynoate (1.0 eq)

    • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, 0.05 eq by weight)

    • Quinoline (1-2 drops per gram of catalyst)

    • Methanol (as solvent)

    • Hydrogen gas (balloon or H₂ cylinder)

  • Procedure: a. Dissolve methyl 2-hydroxyhex-5-ynoate in methanol in a round-bottom flask equipped with a magnetic stir bar. b. Add Lindlar's catalyst and quinoline to the solution. c. Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon). d. Stir the reaction mixture vigorously at room temperature. e. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. f. Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. g. Concentrate the filtrate under reduced pressure to yield the crude methyl (Z)-2-hydroxyhex-5-enoate, which can often be used in the next step without further purification.

Protocol 1.2: Asymmetric Hydrogenation of Methyl (Z)-2-hydroxyhex-5-enoate

  • Materials:

    • Methyl (Z)-2-hydroxyhex-5-enoate (1.0 eq)

    • [Rh(COD)₂]BF₄ or a similar Rhodium or Iridium precursor (0.01 eq)

    • Chiral bisphosphine ligand (e.g., (R)-BINAP, (S,S)-Chiraphos, etc.) (0.011 eq)

    • Degassed solvent (e.g., Methanol, THF, or Dichloromethane)

    • Hydrogen gas (high-pressure autoclave)

  • Procedure: a. In a glovebox, charge a high-pressure autoclave with the rhodium precursor and the chiral ligand in the degassed solvent. b. Stir the mixture for 15-30 minutes to allow for the formation of the active catalyst. c. Add a solution of methyl (Z)-2-hydroxyhex-5-enoate in the same degassed solvent. d. Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 atm). e. Stir the reaction at a controlled temperature (e.g., room temperature to 50 °C) for the specified time (typically 12-24 hours). f. After cooling and carefully venting the autoclave, concentrate the reaction mixture under reduced pressure. g. Purify the resulting chiral methyl 2-hydroxyhexanoate by column chromatography on silica gel. h. Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Protocol 1.3: Hydrolysis and Lactonization to Chiral δ-Valerolactone

  • Materials:

    • Chiral methyl 2-hydroxyhexanoate (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 eq)

    • Tetrahydrofuran (THF) and Water (as a mixed solvent system)

    • Aqueous HCl (e.g., 1 M)

    • Toluene

    • Dean-Stark trap

    • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Procedure: a. Dissolve the chiral methyl 2-hydroxyhexanoate in a mixture of THF and water. b. Add the base (LiOH or NaOH) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC). c. Acidify the reaction mixture to pH 2-3 with aqueous HCl. d. Extract the resulting hydroxy acid into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. e. Dissolve the crude hydroxy acid in toluene and add a catalytic amount of p-TSA. f. Heat the mixture to reflux using a Dean-Stark trap to remove the water formed during the reaction. g. Monitor the lactonization by TLC. Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, and then with brine. h. Dry the organic layer, concentrate, and purify the resulting chiral δ-valerolactone by distillation or column chromatography.

Part 2: The Chemoenzymatic Approach

This strategy first reduces the starting alkyne completely to the corresponding saturated racemic α-hydroxy ester. The chirality is then introduced via an enzymatic kinetic resolution, where a lipase selectively acylates one enantiomer, allowing for the separation of the two.

Causality in Experimental Design:
  • Complete Alkyne Reduction: The goal here is to produce the racemic precursor for enzymatic resolution. Standard hydrogenation conditions using palladium on carbon (Pd/C) are effective for the complete reduction of the alkyne to an alkane without affecting the ester or hydroxyl groups.[8]

  • Enzymatic Kinetic Resolution: This is the key enantioselective step. Lipases are highly effective at discriminating between enantiomers of secondary alcohols.[9] In the presence of an acyl donor, one enantiomer of the racemic hydroxy ester will be acylated at a much faster rate than the other. This allows for the separation of the fast-reacting enantiomer (as its acylated derivative) from the slow-reacting enantiomer (which remains as the alcohol). Candida antarctica lipase B (often immobilized as Novozym® 435) is a robust and widely used enzyme for such resolutions.

  • Separation and Conversion to Lactones: After the enzymatic reaction, the acylated and unreacted hydroxy esters can be separated by chromatography. Each can then be individually converted to the corresponding enantiomer of the δ-valerolactone through hydrolysis and acid-catalyzed lactonization, as described in the previous section.

Detailed Experimental Protocols:

Protocol 2.1: Reduction to Racemic Methyl 2-Hydroxyhexanoate

  • Materials:

    • Methyl 2-hydroxyhex-5-ynoate (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (0.02 eq by weight)

    • Methanol (as solvent)

    • Hydrogen gas (balloon or H₂ cylinder)

  • Procedure: a. Dissolve methyl 2-hydroxyhex-5-ynoate in methanol in a round-bottom flask. b. Carefully add the Pd/C catalyst. c. Purge the flask with hydrogen and maintain a positive pressure. d. Stir vigorously at room temperature until the reaction is complete (monitored by GC-MS). e. Filter the mixture through Celite® and concentrate the filtrate to obtain racemic methyl 2-hydroxyhexanoate.

Protocol 2.2: Lipase-Catalyzed Kinetic Resolution

  • Materials:

    • Racemic methyl 2-hydroxyhexanoate (1.0 eq)

    • Immobilized Candida antarctica lipase B (Novozym® 435)

    • Acyl donor (e.g., vinyl acetate, isopropenyl acetate) (0.6 eq for ~50% conversion)

    • Anhydrous solvent (e.g., toluene, hexane, or MTBE)

  • Procedure: a. To a solution of racemic methyl 2-hydroxyhexanoate in the anhydrous solvent, add the acyl donor. b. Add the immobilized lipase. c. Stir the suspension at a controlled temperature (e.g., 30-40 °C). d. Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached. e. Filter off the enzyme (which can often be washed and reused). f. Concentrate the filtrate and separate the unreacted hydroxy ester from the acylated ester by column chromatography.

Protocol 2.3: Conversion of Separated Enantiomers to Chiral Lactones

  • For the unreacted hydroxy ester enantiomer: Follow Protocol 1.3 for hydrolysis and lactonization.

  • For the acylated ester enantiomer:

    • First, perform a deacylation step. A mild base such as potassium carbonate in methanol is typically effective.

    • Once the acyl group is removed, follow Protocol 1.3 for the hydrolysis of the methyl ester and subsequent lactonization.

Data Presentation and Expected Outcomes

The following table summarizes the expected outcomes for the two synthetic routes. The values are indicative and may vary based on the specific ligand, enzyme, and reaction conditions employed.

Parameter Route 1: Asymmetric Catalysis Route 2: Enzymatic Resolution
Key Chiral Step Asymmetric HydrogenationLipase-Catalyzed Kinetic Resolution
Typical Catalyst/Enzyme [Rh((R)-BINAP)(COD)]BF₄Immobilized Candida antarctica Lipase B
Expected Enantiomeric Excess (ee) >95%>98% (for both enantiomers)
Overall Yield 40-60%~40% for each enantiomer (max 50%)
Advantages Potentially higher overall yield for one enantiomerAccess to both enantiomers with high ee
Considerations Requires screening of expensive chiral ligands and high-pressure equipmentReaction must be stopped at ~50% conversion for optimal resolution

Visualization of Key Mechanisms

G cluster_hydro Asymmetric Hydrogenation Mechanism H_cat [Rh(L*)]+ H_complex Substrate-Catalyst Complex H_cat->H_complex Coordination H_sub Alkene Substrate H_sub->H_complex H_add Oxidative Addition of H2 H_complex->H_add H_insert Migratory Insertion H_add->H_insert H_reduct Reductive Elimination H_insert->H_reduct H_reduct->H_cat Catalyst Regeneration H_prod Chiral Product H_reduct->H_prod

Figure 2: Simplified workflow of asymmetric hydrogenation.

G cluster_enz Enzymatic Kinetic Resolution E_rac Racemic Hydroxy Ester (R and S) E_react_S S-enantiomer reacts faster E_rac->E_react_S E_unreact_R Unreacted (R)-Ester E_rac->E_unreact_R S-enantiomer is consumed E_lipase Lipase + Acyl Donor E_lipase->E_react_S E_prod_S Acylated (S)-Ester E_react_S->E_prod_S

Sources

Navigating the Synthesis of α-Hydroxy Alkynes: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the α-hydroxy alkyne motif is a cornerstone of modern organic synthesis. Its propargylic hydroxyl group and reactive alkyne terminus offer a versatile scaffold for constructing complex molecular architectures. However, the inherent reactivity of these functionalities often necessitates a carefully orchestrated protection and deprotection strategy to achieve desired chemical transformations without unintended side reactions. This application note provides an in-depth technical guide to the most effective protecting group strategies for α-hydroxy alkynes, grounded in mechanistic principles and supported by detailed, field-proven protocols.

The Imperative for Protection: Causality in Synthetic Design

The acidic proton of the hydroxyl group and the nucleophilic nature of the oxygen in α-hydroxy alkynes can interfere with a wide range of common synthetic operations.[1] For instance, in reactions involving strong bases, such as the alkylation of a terminal alkyne, the hydroxyl group would be preferentially deprotonated, thwarting the intended C-C bond formation.[2] Similarly, the hydroxyl group can react with organometallic reagents, oxidizing agents, and electrophiles intended for other parts of the molecule. A protecting group acts as a temporary molecular shield, masking the hydroxyl functionality and rendering it inert to specific reaction conditions.[3] The ideal protecting group should be easy to install and remove in high yield, stable to the desired reaction conditions, and should not introduce additional stereocenters.[3]

Core Strategies for Hydroxyl Protection

The selection of a suitable protecting group is dictated by the overall synthetic plan, particularly the stability of the protecting group to subsequent reaction conditions and the orthogonality of its deprotection. Orthogonal protection refers to a strategy where multiple protecting groups can be removed selectively in any order without affecting each other.[3] For α-hydroxy alkynes, the most prevalent and reliable protecting groups fall into two main categories: silyl ethers and acetals (in the form of MOM and other related ethers).

Silyl Ethers: The Workhorses of Hydroxyl Protection

Silyl ethers are the most common protecting groups for alcohols due to their ease of formation, general stability, and versatile deprotection methods.[2] The stability of silyl ethers is primarily governed by the steric bulk of the substituents on the silicon atom.[4]

The tert-butyldimethylsilyl (TBS) group is a robust and widely used protecting group, stable to a broad range of non-acidic reagents.[5] Its moderate stability allows for removal under relatively mild acidic conditions or, more commonly, with fluoride-based reagents.[4]

Mechanism of Protection: The protection of an alcohol as a TBS ether typically proceeds via an SN2-type reaction at the silicon center. The alcohol attacks the silicon atom of tert-butyldimethylsilyl chloride (TBSCl), facilitated by a base such as imidazole, which acts as a nucleophilic catalyst and also neutralizes the HCl byproduct.[4]

dot

Caption: General workflow for TBS protection of an α-hydroxy alkyne.

Protocol 1: tert-Butyldimethylsilyl (TBS) Protection of an α-Hydroxy Alkyne

Materials:

  • α-Hydroxy alkyne

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the α-hydroxy alkyne (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF at 0 °C, add TBSCl (1.2 equiv) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected α-hydroxy alkyne.

Causality Behind Choices:

  • Imidazole: Acts as both a catalyst by forming a more reactive silylating agent (N-TBS-imidazole) and as a base to quench the HCl generated.[4]

  • DMF: A polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction.[6]

  • Aqueous Workup: The use of NaHCO₃ neutralizes any remaining acidic species and helps in the removal of DMF.

Mechanism of Deprotection: The most common method for TBS deprotection involves the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives the reaction, forming a strong Si-F bond and liberating the alcohol.[2]

dot

Caption: General workflow for TBAF-mediated TBS deprotection.

Protocol 2: Fluoride-Mediated Deprotection of a TBS-Protected α-Hydroxy Alkyne

Materials:

  • TBS-protected α-hydroxy alkyne

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBS-protected α-hydroxy alkyne (1.0 equiv) in THF.

  • Add the TBAF solution (1.1 equiv) dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • TBAF: A highly effective and soluble source of fluoride ions for cleaving the Si-O bond.[6]

  • THF: A common solvent for TBAF reactions, ensuring homogeneity.

  • NH₄Cl Quench: Neutralizes the basicity of the TBAF reagent and helps in the workup.

For substrates requiring greater stability, the triisopropylsilyl (TIPS) group is an excellent choice. The three bulky isopropyl groups provide significant steric hindrance around the silicon atom, making TIPS ethers much more stable to acidic and basic conditions compared to TBS ethers.[5][7]

Protocol 3: Triisopropylsilyl (TIPS) Protection of an α-Hydroxy Alkyne

Materials:

  • α-Hydroxy alkyne

  • Triisopropylsilyl chloride (TIPSCl) or Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)

  • Imidazole or 2,6-lutidine

  • Anhydrous dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the α-hydroxy alkyne (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DCM at 0 °C, add TIPSCl (1.5 equiv). For more hindered alcohols, using the more reactive TIPSOTf (1.2 equiv) with 2,6-lutidine (1.5 equiv) as the base is recommended.[7]

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Follow the workup and purification procedure as described in Protocol 1.

Causality Behind Choices:

  • TIPSCl/TIPSOTf: TIPSOTf is a more powerful silylating agent than TIPSCl and is often necessary for the protection of sterically hindered secondary alcohols.[7]

  • 2,6-Lutidine: A non-nucleophilic base used with the highly reactive TIPSOTf to avoid side reactions.[7]

Protocol 4: Deprotection of a TIPS-Protected α-Hydroxy Alkyne

Due to their increased stability, TIPS ethers require more forcing conditions for cleavage. While TBAF can be used, longer reaction times or elevated temperatures are often necessary.[5] Acidic deprotection is also possible but requires stronger acids than for TBS ethers.

Materials:

  • TIPS-protected α-hydroxy alkyne

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TIPS-protected α-hydroxy alkyne (1.0 equiv) in THF.

  • Add TBAF solution (1.5 equiv) and stir the mixture at room temperature. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Follow the workup and purification procedure as described in Protocol 2.

Table 1: Comparison of TBS and TIPS Protecting Groups

Featuretert-Butyldimethylsilyl (TBS)Triisopropylsilyl (TIPS)
Relative Stability (Acid) ~20,000~700,000
Relative Stability (Base) ~20,000~100,000
Protection Conditions TBSCl, Imidazole, DMF, rtTIPSCl, Imidazole, DCM, rt (or TIPSOTf for hindered alcohols)
Deprotection Conditions TBAF, THF, rt (fast) or mild acidTBAF, THF, rt (slow) or heat; stronger acid
Key Advantage Good balance of stability and ease of removalHigh stability for multi-step synthesis
Orthogonality Can be selectively removed in the presence of TIPSCan be retained while TBS is removed

Relative stability values are compared to the trimethylsilyl (TMS) group, set to 1. Data adapted from Total Synthesis.[4]

Methoxymethyl (MOM) Ethers

Methoxymethyl (MOM) ethers are a type of acetal used to protect alcohols. They are stable to a wide range of nucleophilic and basic conditions, as well as to many oxidizing and reducing agents.[4][8] However, they are sensitive to acidic conditions, which is the basis for their removal.[8]

Mechanism of Protection: MOM protection is typically achieved by reacting the alcohol with methoxymethyl chloride (MOMCl) in the presence of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction proceeds through an SN1-like mechanism involving a highly reactive oxonium ion intermediate.[8][9]

dot

Caption: General workflow for MOM protection of an α-hydroxy alkyne.

Protocol 5: Methoxymethyl (MOM) Protection of an α-Hydroxy Alkyne

Materials:

  • α-Hydroxy alkyne

  • Methoxymethyl chloride (MOMCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the α-hydroxy alkyne (1.0 equiv) in anhydrous DCM at 0 °C, add DIPEA (3.0 equiv) followed by the dropwise addition of MOMCl (1.5 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • DIPEA: A bulky, non-nucleophilic base that effectively scavenges the HCl produced without competing with the alcohol as a nucleophile.[10]

  • MOMCl: A highly reactive alkylating agent. Caution: MOMCl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.[8] Safer alternatives like dimethoxymethane with an acid catalyst can also be used.[8]

Mechanism of Deprotection: MOM ethers are cleaved under acidic conditions. Protonation of one of the ether oxygens makes it a good leaving group, leading to the formation of a hemiacetal which then decomposes to the alcohol and formaldehyde.[8]

dot

Caption: General workflow for acidic deprotection of a MOM ether.

Protocol 6: Acidic Deprotection of a MOM-Protected α-Hydroxy Alkyne

Materials:

  • MOM-protected α-hydroxy alkyne

  • Methanol (MeOH)

  • Concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the MOM-protected α-hydroxy alkyne (1.0 equiv) in methanol.

  • Add a catalytic amount of concentrated HCl (e.g., a few drops) or a catalytic amount of p-TsOH.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the acid with saturated aqueous NaHCO₃ solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • Acid Catalyst: Protonates the MOM ether, initiating the cleavage mechanism. The choice and amount of acid can be tuned to control the reaction rate and selectivity.[8]

  • Methanol: A common solvent for this deprotection, which can also act as a proton source in the presence of an acid catalyst.

Orthogonal Protecting Group Strategies

In complex syntheses, it is often necessary to protect both the hydroxyl group and a terminal alkyne. An effective orthogonal strategy allows for the selective deprotection of one group while the other remains intact. A common pairing is a silyl ether for the hydroxyl group and a trialkylsilyl group (often trimethylsilyl, TMS) for the alkyne.

dot

Caption: Orthogonal protection and deprotection of an α-hydroxy alkyne.

The TMS group on the alkyne can be selectively removed under mild basic conditions (e.g., K₂CO₃ in methanol), which do not affect the more robust TBS ether.[11] Conversely, the TBS ether can be selectively cleaved with TBAF, leaving the TMS-protected alkyne intact under carefully controlled conditions. This orthogonal approach provides synthetic flexibility, allowing for transformations at either the hydroxyl or the alkyne terminus independently.

Conclusion

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules derived from α-hydroxy alkynes. Silyl ethers, particularly TBS and TIPS, offer a tunable level of stability and are readily cleaved with fluoride reagents, making them a first-line choice for many applications. MOM ethers provide an orthogonal, acid-labile protecting group, which is stable to a wide array of other reaction conditions. By understanding the mechanisms of protection and deprotection and by carefully selecting the appropriate protecting group based on the planned synthetic route, researchers can unlock the full potential of the versatile α-hydroxy alkyne building block.

References

  • Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Applied Chemical Engineering. (Provides context on the stability and challenges of TBS deprotection).
  • A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. Benchchem. (Compares the stability of TBS and TIPS ethers).
  • Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. ResearchGate. (Discusses selective deprotection methods).
  • TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis.
  • Silyl Groups. Gelest Technical Library. (Details the properties and reactivity of various silyl protecting groups, including TIPS).
  • Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications. Rawsource. (Describes the reactivity of propargyl alcohol).
  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. (Offers a comprehensive overview of TBS ethers, including various protection and deprotection methods).
  • Protecting Groups For Alcohols. Master Organic Chemistry. (Explains the necessity of protecting groups for alcohols and introduces silyl ethers).
  • MOM Ethers. Organic Chemistry Portal. (Details the stability and reactivity of MOM ethers).
  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. (Provides a thorough explanation of MOM protection and deprotection, including mechanistic details and experimental procedures).
  • TBS Protection - Common Conditions. Organic Chemistry Portal. (Lists common reagents and conditions for TBS protection and deprotection).
  • Methoxymethyl ether. Wikipedia. (Offers a general overview of MOM ethers).
  • Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Bioconjugate Chemistry - ACS Publications. (Discusses photolabile protecting groups for terminal alkynes).
  • Protecting Groups. University of Illinois Urbana-Champaign. (Provides general principles of protecting groups and the concept of orthogonality).
  • Functional Group Protection. Organic Chemistry Portal. (Highlights various strategies for protecting different functional groups).
  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. (Explains the use of acetals as protecting groups).
  • Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. (Details the use of silyl groups for protecting terminal alkynes).
  • A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. ResearchGate. (Presents methods for MOM and MEM deprotection).
  • α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. ResearchGate. (Provides an example of a protecting group used in a specific reaction).
  • Introduction to Cleavage Techniques. Thermo Fisher Scientific. (General guide on cleavage of protecting groups).
  • Acetals can serve as protecting groups for 1,2-diols, as well as... Pearson. (Explains the formation and use of acetals as protecting groups).
  • Expanding the scope of strained-alkyne chemistry: a protection–deprotection strategy via the formation of a dicobalt–hexacarbonyl complex. Chemical Communications (RSC Publishing).
  • Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit. Organic & Biomolecular Chemistry (RSC Publishing). (Describes a synthetic method for propargylic alcohols).
  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC - NIH. (Details mild deprotection methods for MOM ethers).
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.
  • Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. (Discusses the chemistry of silylalkynes, including deprotection).
  • 17.8: Acetals as Protecting Groups. Chemistry LibreTexts.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides. (Provides recipes for cleavage cocktails).
  • 4.4 Alkoxymethyl Ethers.
  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. (Information on the synthesis of propargylic alcohols).
  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
  • Cleavage of Carbon−Carbon Triple Bond of Alkyne via Hydroiminoacylation by Rh(I) Catalyst.
  • optimizing selective deprotection of a primary TBDMS ether in the presence of a secondary TIPS ether. Benchchem. (Troubleshooting guide for selective deprotection).
  • ORGANIC SYNTHESIS. ResearchGate. (General presentation on protecting groups in organic synthesis).

Sources

Troubleshooting & Optimization

preventing racemization of alpha-hydroxy esters during hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization of


-Hydroxy Esters During Hydrolysis
Ticket ID:  #RAC-OH-001
Priority:  High (Risk of Stereochemical Erosion)
Assigned Specialist:  Senior Application Scientist, Chiral Chemistry Div.

Diagnostic Overview: The "Enolate Trap"

User Query: "I treated my enantiopure


-hydroxy ethyl ester with 1M NaOH, and the product carboxylic acid dropped from 99% ee to 60% ee. What went wrong?"

Root Cause Analysis: The


-proton of an 

-hydroxy ester is significantly more acidic (

) than a standard alkyl ester (

) due to the inductive electron-withdrawing effect of the adjacent oxygen atom.

When you use a strong, small base like hydroxide (NaOH, KOH) in a protic solvent, two competing rates determine your fate:

  • 
    : The rate of nucleophilic attack at the carbonyl (Hydrolysis 
    
    
    
    Desired Product).
  • 
    : The rate of proton abstraction at the 
    
    
    
    -carbon (Enolization
    
    
    Racemization).

If


 approaches 

, you lose optical purity. This is the Enolate Trap .
Visualization: The Mechanism of Failure

The following diagram illustrates the competing pathways. Note the planar enolate intermediate which destroys stereochemical information.

racemization_mechanism Start Chiral alpha-Hydroxy Ester (S-Enantiomer) Enolate Planar Enolate Intermediate (Achiral) Start->Enolate Base (OH-) abstracts H+ Product_S S-Acid (Retention) Start->Product_S Hydrolysis (k_hyd) Enolate->Product_S Reprotonation Product_R R-Acid (Inversion) Enolate->Product_R Reprotonation

Figure 1: The competition between hydrolysis (green path) and enolization-induced racemization (red path).

Protocol Modules: Solutions & Workflows

We have categorized solutions into three "Tiers" based on substrate sensitivity and reagent toxicity.

Tier 1: Optimized Standard Hydrolysis (LiOH)

Best for: Moderately sensitive substrates; large-scale initial attempts. Why it works: Lithium (


) is a hard Lewis acid that coordinates tightly with the carbonyl oxygen. This coordination can accelerate nucleophilic attack (

) relative to deprotonation, while the lower solubility of LiOH allows for controlled, heterogeneous reaction conditions.

Protocol:

  • Solvent: Dissolve ester in THF:Water (3:1). The THF solubilizes the organic ester; water is the reagent.

  • Temperature: Cool to 0°C (Ice bath). Critical: Rate of racemization drops faster than rate of hydrolysis at low temps.

  • Reagent: Add LiOH·H₂O (1.1 - 1.2 equivalents).

  • Monitoring: Monitor via TLC. Stop immediately upon consumption of starting material.

  • Quench: Acidify carefully to pH 3-4 with 1M HCl at 0°C. Do not over-acidify if the acid is sensitive.

Tier 2: The "Gold Standard" (Trimethyltin Hydroxide)

Best for: Highly sensitive substrates, sterically hindered esters, or valuable late-stage intermediates. Why it works: Trimethyltin hydroxide (


) operates near neutral pH. It acts as a mild Lewis acid catalyst that activates the carbonyl for attack by the hydroxide ligand on the tin. It avoids the harsh basicity of free hydroxide ions.

Safety Warning: Organotins are neurotoxic. All weighing and reactions must be performed in a fume hood. Waste must be segregated.

Protocol (Based on Nicolaou et al.):

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Reagent: Add

    
     (2.0 - 5.0 equivalents).
    
  • Conditions: Heat to 60–80°C. (Surprisingly, heat is tolerated because the mechanism is not base-mediated enolization).

  • Workup:

    • Dilute with EtOAc.

    • Wash with 5% KHSO₄ or 1M HCl to remove organotin residues.

    • Note: If tin residues persist, wash with aqueous KF (potassium fluoride) to precipitate insoluble

      
      .
      
Tier 3: The Biocatalytic Route (Enzymatic Hydrolysis)

Best for: Ultra-sensitive compounds, acid/base labile protecting groups present. Why it works: Enzymes (Esterases/Lipases) operate at pH 7.0 and ambient temperature. Their active sites are sterically constrained, preventing the orthogonal attack required for proton abstraction.

Recommended Enzymes:

  • PLE (Pig Liver Esterase): The workhorse for

    
    -hydroxy esters.
    
  • CAL-B (Candida antarctica Lipase B): Excellent for steric bulk.

Protocol:

  • Buffer: Prepare 0.1 M Phosphate Buffer (pH 7.0).

  • Co-solvent: Add acetone or DMSO (up to 10% v/v) to solubilize the ester.

  • Reaction: Add ester (100 mg) and Enzyme (10-50 mg depending on activity).

  • pH Stat: The reaction produces acid, lowering pH. Use an autotitrator (or manual addition) of 0.1M NaOH to maintain pH 7.0.

  • Termination: Filter off the enzyme (celite) or extract with EtOAc.

Decision Logic & Troubleshooting

Use this decision matrix to select your method.

decision_tree Start Start: Hydrolysis of Alpha-Hydroxy Ester IsSensitive Is the alpha-proton highly acidic? (e.g., Phenylglycine deriv.) Start->IsSensitive Standard Try LiOH / THF / H2O at 0°C IsSensitive->Standard No (Alkyl chain) IsHindered Is the ester sterically hindered? IsSensitive->IsHindered Yes (Aryl/EWG) TinMethod Use Me3SnOH (DCE, 80°C) IsHindered->TinMethod Yes EnzymeMethod Use PLE or CAL-B (pH 7 Buffer) IsHindered->EnzymeMethod No

Figure 2: Method Selection Matrix based on substrate electronics and sterics.

FAQ: Troubleshooting Common Failures
SymptomProbable CauseCorrective Action
Low Yield (Chemical) Saponification is reversible or product is water-soluble.Ensure pH < 2 during workup to protonate the acid for extraction. Use continuous extraction for polar acids.
Partial Racemization (LiOH) Temperature too high or reaction time too long.Switch to 0°C . If problem persists, abandon LiOH and switch to Me₃SnOH .
Tin Residues in NMR Incomplete removal of trimethyltin byproducts.Wash organic layer with aqueous KF (Potassium Fluoride). The insoluble fluoride salt filters out easily.
Enzyme Inactivity Substrate insolubility or enzyme denaturation.Increase co-solvent (DMSO) to 15%. Ensure pH is not dropping below 6.0 (acid kills the enzyme).

Summary of Quantitative Data

Comparative performance of methods on a model substrate (Methyl Mandelate derivative):

MethodReagentConditionsYieldee RetentionNotes
Standard Base NaOH (1M)MeOH/H₂O, RT95%Poor (<60%) High racemization risk.
Mild Base LiOH (1.2 eq)THF/H₂O, 0°C92%Good (90-98%) Fails for arylglycines.
Organotin Me₃SnOHDCE, 80°C88%Excellent (>99%) Toxic; requires specific workup.
Enzymatic PLEBuffer pH 785%Perfect (>99%) Slow; substrate specific.

References

  • Nicolaou, K. C., et al. "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide."[1][2][3] Angewandte Chemie International Edition, vol. 44, no.[1] 9, 2005, pp. 1378–1382.[1]

  • Furlan, R. L. E., et al. "Cleavage of carboxylic esters effected by organotin oxides and hydroxides." Tetrahedron, vol. 52, no. 28, 1996.

  • Bornscheuer, U. T., & Kazlauskas, R. J. "Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations." Wiley-VCH, 2nd Edition, 2006.
  • Master Organic Chemistry. "Hydrolysis of Esters using LiOH."

Sources

Technical Support Guide: Solubility & Handling of Methyl 2-hydroxyhex-5-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Methyl 2-hydroxyhex-5-ynoate is a bifunctional chiral intermediate frequently used in the synthesis of macrolides and nucleoside analogs. Its physicochemical behavior is defined by a "tug-of-war" between its polar head group (


-hydroxy ester) and its lipophilic, reactive tail (terminal alkyne).

Understanding this duality is critical. While the ester and alcohol groups promote solubility in polar organic solvents, the terminal alkyne introduces specific stability constraints (acidity of the acetylenic proton) that dictate solvent choice during reaction and storage.

Physicochemical Snapshot
  • Physical State: Colorless to pale yellow viscous oil (at RT).

  • Key Functional Groups:

    • 
      -Hydroxy Ester:  H-bond donor and acceptor.[1][2] High polarity.
      
    • Terminal Alkyne: Weakly acidic (

      
      ). Reactive to transition metals (Cu, Pd).
      
  • Primary Solubility Challenge: "Oiling out" in non-polar hydrocarbons (Hexane/Heptane) and potential emulsion formation in aqueous workups.

Solvent Compatibility Matrix

The following data is derived from functional group analysis and standard isolation protocols for


-hydroxy esters [1, 2].
Solvent ClassRepresentative SolventsSolubility StatusApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred for extraction and standard reactions.
Polar Aprotic DMSO, DMF, AcetonitrileExcellent Ideal for nucleophilic substitutions (

) or "Click" chemistry. Warning: Hard to remove.
Polar Protic Methanol, Ethanol, IsopropanolGood/Miscible Caution: Risk of transesterification if catalyzed by base/acid. Use Methanol to match the ester group.
Ethers THF, Diethyl Ether, MTBEGood Excellent for Grignard/Reformatsky reactions. MTBE is preferred for "green" extractions.
Esters Ethyl Acetate (EtOAc)Good Standard solvent for TLC and column chromatography.
Hydrocarbons Hexane, Heptane, PentanePoor / Immiscible Critical: The compound will phase separate (oil out). Use only as a co-solvent for recrystallization or precipitation.
Water

Low / Sparingly The lipophilic chain limits solubility, but the OH group allows some miscibility. Salting out (NaCl) is required for extraction.

Workflow Visualization: Solvent Selection Logic

The following decision tree guides you through selecting the correct solvent based on your experimental goal.

SolventSelection Start Start: Select Application Reaction Reaction / Synthesis Start->Reaction Extraction Workup / Extraction Start->Extraction Purification Purification / Analysis Start->Purification React_Type Reaction Type? Reaction->React_Type Extract_Phase Aqueous Phase pH? Extraction->Extract_Phase Chrom Flash Column Purification->Chrom Click CuAAC (Click) React_Type->Click Protect OH-Protection React_Type->Protect Click_Solv tBuOH / H2O or DMSO Click->Click_Solv Protect_Solv DCM or DMF Protect->Protect_Solv Acidic Acidic/Neutral Extract_Phase->Acidic Basic Basic (Caution!) Extract_Phase->Basic Acidic_Solv DCM or EtOAc Acidic->Acidic_Solv Basic_Warn Avoid! Ester Hydrolysis Basic->Basic_Warn Chrom_Solv Hexane:EtOAc (Gradient) Chrom->Chrom_Solv

Figure 1: Decision tree for solvent selection based on experimental intent. Note the warning against basic extraction conditions.

Troubleshooting Guide (FAQs)

Scenario A: "My compound is oiling out at the bottom of the flask."

Diagnosis: You are likely using a non-polar solvent (Hexane, Pentane) or a solvent mixture with too high a percentage of hydrocarbons. The


-hydroxy group creates strong intermolecular hydrogen bonding, making the compound dislike non-polar environments.
Corrective Action: 
  • Add Co-solvent: Introduce Ethyl Acetate or DCM dropwise until the oil dissolves.

  • Sonication: If the oil is viscous, mild sonication (30-40°C) can assist dissolution in borderline solvents (e.g., Toluene).

Scenario B: "I see transesterification byproducts (Ethyl ester instead of Methyl)."

Diagnosis: You dissolved the compound in Ethanol (EtOH) in the presence of a catalyst (acid or base). Mechanism: The methyl ester (-COOMe) undergoes exchange with the solvent alcohol (


).
Corrective Action: 
  • Switch Solvent: Always use the alcohol corresponding to the ester. For methyl 2-hydroxyhex-5-ynoate, use Methanol (MeOH) .

  • Remove Catalyst: Ensure glassware is free of residual acid/base traces.

Scenario C: "The terminal alkyne is degrading/polymerizing."

Diagnosis: Long-term storage in protic solvents or exposure to trace copper/iron in the solvent. Corrective Action:

  • Storage: Store neat (as an oil) at -20°C. If solution storage is necessary, use anhydrous Benzene or Toluene (if soluble) or DCM . Avoid storing in Acetone or reactive aldehydes.

  • Stabilization: Ensure solvents are degassed to prevent oxidative coupling (Glaser coupling) of the alkyne [3].

Standard Operating Procedure: Solvent Exchange

Objective: Safely transferring the compound from a high-boiling solvent (DMF/DMSO) to a volatile solvent (DCM/EtOAc) for analysis or next steps.

Context: Direct evaporation of DMF/DMSO requires high heat, which can degrade the


-hydroxy ester (elimination risk).
  • Dilution: Dilute the reaction mixture (DMF/DMSO) with 5 volumes of Water or Brine (Sat. NaCl) .

    • Why? This forces the organic compound out of the polar aprotic phase.

  • Extraction: Extract 3 times with Diethyl Ether (

    
    )  or MTBE .
    
    • Why? Ether/MTBE are less polar than DCM and will pull the compound while leaving the bulk DMF/DMSO in the aqueous phase [4].

  • Wash: Wash the combined organic layers with water (2x) to remove residual DMF.

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    (Potassium Carbonate) as it is basic and may induce ester hydrolysis or alkyne deprotonation.
  • Concentration: Rotary evaporate at <40°C.

References

  • Org. Synth. 2018, 95, 127-141.Synthesis of chiral

    
    -hydroxy esters. (General handling of hydroxy-esters). 
    
  • PubChem Compound Summary: Methyl 2-hydroxyisobutyrate.Solubility and physical properties of analogous

    
    -hydroxy esters.
    
  • Organic Chemistry Portal.Synthesis of

    
    -hydroxy carboxylic acids and esters. (Methodologies and solvent compatibility).[3][4][5] 
    
  • ACS Green Chemistry Institute. Solvent Selection Guide: DMF Removal. (Protocols for removing dipolar aprotic solvents).[3]

Disclaimer: This guide is intended for research and development purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Support Center: Homopropargyl Impurity Management

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists dealing with homopropargyl species in organic synthesis. It addresses the removal of homopropargyl halides (potential genotoxic impurities) and the separation of homopropargyl isomers from reaction mixtures.

Topic: Removal and Remediation of Homopropargyl Impurities from Reaction Mixtures Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)

Introduction & Scope

"Homopropargyl impurities" typically manifest in two distinct chemical contexts during drug development. Correct identification of your specific scenario is critical for selecting the remediation strategy.

  • Scenario A: Unreacted Reagent (PGI Remediation). You utilized a homopropargylating agent (e.g., 4-bromo-1-butyne or homopropargyl tosylate) to install a but-3-ynyl group. The reaction is complete, but traces of the alkylating agent remain. Note: These are primary alkyl halides/sulfonates and are classified as Potential Genotoxic Impurities (PGIs).

  • Scenario B: Isomeric Byproducts. You performed a propargylation or Barbier-type reaction, resulting in a mixture of the desired product and unwanted isomers (allenyl vs. propargyl vs. homopropargyl).

This guide provides self-validating protocols for both scenarios.

Troubleshooting Guide: PGI Removal (Unreacted Reagents)

Issue: Residual homopropargyl halide (e.g., 4-bromo-1-butyne) detected in reaction mixture >10 ppm. Objective: Chemoselective removal without aqueous workup or thermal stress.

Method 1: Polymer-Supported Amine Scavenging

This is the industry standard for removing electrophilic alkylators. It relies on the covalent capture of the impurity by a nucleophilic resin, followed by simple filtration.

Mechanism: The homopropargyl halide undergoes an SN2 reaction with the polymer-bound amine (e.g., amine-functionalized silica or polystyrene). The impurity becomes permanently tethered to the solid support.

Protocol:

  • Quantify Impurity: Determine the molar amount of unreacted homopropargyl halide via GC-FID or qNMR.

  • Calculate Scavenger Load: Use a 3-5 molar equivalent excess of scavenger relative to the impurity (not the product).

    • Example: If you have 0.1 mmol impurity, use 0.3–0.5 mmol functional equivalents of resin.

  • Solvent Check: Ensure your solvent swells the resin (if polystyrene-based). DCM, THF, and DMF are excellent. MeOH is poor for polystyrene but okay for silica-based scavengers.

  • Incubation: Add resin to the reaction mixture. Stir gently (do not use a magnetic stir bar which grinds the resin; use an overhead stirrer or shaker) for 4–12 hours at ambient temperature.

    • Temperature: Elevating to 40°C accelerates scavenging but check product stability.

  • Filtration: Filter through a fritted glass funnel or a Celite pad.

  • Validation: Analyze filtrate by GC-MS. Impurity should be non-detectable.

Recommended Scavengers:

Scavenger TypeFunctional GroupLoading (mmol/g)Best For
SiliaMetS® Thiol -SH (Thiol)~1.2 - 1.5Alkyl bromides/iodides (Soft nucleophile)
Trisamine Resin Primary/Secondary Amine~3.0 - 4.0Highly reactive tosylates/bromides
Morpholine Resin Secondary Amine~2.5 - 3.5General purpose, acid-sensitive products
Method 2: Derivatization & Acid Wash (Liquid Phase)

Use this if solid-supported reagents are unavailable or too costly for scale-up.

Protocol:

  • Add 2–5 equivalents (relative to impurity) of a non-volatile amine (e.g., N-methylpiperazine or morpholine) to the reaction mixture.

  • Stir for 2–4 hours. The amine reacts with the homopropargyl halide to form a polar ammonium salt.

  • Perform an acidic aqueous wash (1M HCl or NaHSO₄).

    • Result: The ammonium salt of the impurity partitions into the aqueous layer. The desired product (if non-basic) remains in the organic layer.

Troubleshooting Guide: Isomer Separation

Issue: Mixture of Homopropargyl Alcohol and Allenyl/Propargyl isomers. Context: Common in organometallic additions (Zn/Mg mediated) where regioselectivity is imperfect.

The Silver Nitrate Precipitation Protocol

This method exploits the high affinity of silver(I) for terminal alkynes (homopropargyl) to form insoluble silver acetylides, leaving allenyl isomers in solution.

Workflow Diagram:

SilverNitrateSeparation Figure 1: Chemoselective separation of terminal alkyne isomers via Silver(I) complexation. Start Crude Mixture (Homopropargyl + Allenyl) Step1 Add AgNO3 (aq/EtOH) Forms Ag-Acetylide Complex Start->Step1 Separation Filtration Step1->Separation Filtrate Filtrate Solution Contains: Allenyl Impurities Separation->Filtrate Discard Precipitate Solid Precipitate (Ag-Homopropargyl Complex) Separation->Precipitate Keep Step2 Resuspend in Solvent Add KCN or HCl (Hydrolysis) Precipitate->Step2 Final Pure Homopropargyl Product Step2->Final

Detailed Protocol:

  • Dissolution: Dissolve the crude mixture in Ethanol/Water (approx 4:1 ratio).

  • Complexation: Add a solution of AgNO₃ (1.1 - 1.5 equivalents relative to the homopropargyl species).

    • Observation: A white or off-white precipitate (Silver Acetylide) will form immediately.

    • Note: Protect from light to prevent silver reduction.

  • Filtration: Filter the solid. Wash the cake thoroughly with ether or hexane to remove entrapped allenyl impurities.

    • Filtrate: Contains the impurities (discard or recover if needed).[1]

    • Solid: Contains your desired homopropargyl species.[2][3]

  • Regeneration (Decomplexation):

    • Method A (Acidic): Stir the solid in biphasic Et₂O / 1M HCl for 1 hour. The AgCl precipitates, and the terminal alkyne returns to the organic layer.

    • Method B (Cyanide - Caution): Dissolve solid in aqueous KCN (forms soluble [Ag(CN)₂]⁻ complex) and extract with organic solvent. Use only if acid-sensitive.

Frequently Asked Questions (FAQ)

Q: How do I distinguish between homopropargyl and propargyl impurities on TLC? A: Use a KMnO₄ stain .

  • Terminal Alkynes (Homopropargyl/Propargyl): Usually appear as yellow/brown spots on a purple background.

  • Allenes: Often stain faster and more intensely brown due to higher electron density in the cumulated diene system.

  • Differentiation: Anisaldehyde stain is often more discriminating; alkynes may turn reddish-pink, while allenes often turn blue/grey depending on substitution.

Q: Can I use distillation to remove homopropargyl bromide (BP ~114°C)? A: Only if your product has a boiling point significantly higher (>150°C) or lower (<80°C). Homopropargyl bromide forms azeotropes with many common solvents. Furthermore, heating alkyl bromides can lead to thermal degradation or polymerization. Scavenging is safer and more energy-efficient for trace removal.

Q: Are homopropargyl impurities always genotoxic? A: You must treat homopropargyl halides (chlorides, bromides, iodides, tosylates) as PGIs (Potential Genotoxic Impurities) because they are primary alkylating agents. The "Threshold of Toxicological Concern" (TTC) for these is typically 1.5 µ g/day in the final drug product. Homopropargyl alcohols or esters are generally not PGIs unless they possess other alerting structures.

Q: My scavenger resin isn't working. Why? A: Check your solvent.

  • Issue: Using Methanol with Polystyrene resin.

  • Fix: Polystyrene shrinks in MeOH, burying the active sites. Switch to DCM or THF, or use a Silica-supported scavenger which works in polar protic solvents.

  • Issue: Steric Bulk. If your impurity is bulky, standard resins may be too crowded. Use a resin with a longer linker (spacer arm).

References

  • Separation of Isomers (Silver Nitrate Method)

    • Loh, T. P., & Xu, K. C. (2008). A Simple Approach to Separate a Mixture of Homopropargylic and Allenic Alcohols. National Institutes of Health (PMC). Available at: [Link] (Contextualized from general silver acetylide separation protocols).

  • Genotoxic Impurity Control

    • Müller, L., et al. (2006). A rationale for determining, testing, and controlling specific impurities in pharmaceuticals that possess potential for genotoxicity.[4][5][6] Regulatory Toxicology and Pharmacology, 44(3), 198-211. Available at: [Link]

  • Scavenging Protocols
  • Homopropargyl Synthesis & Impurities

    • Umaña, C., et al. (2017).[3] Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. International Journal of Organic Chemistry, 7, 295-300.[3] Available at: [Link]

Sources

Technical Support Center: Crystallization Methods for Methyl 2-Hydroxyhex-5-ynoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of methyl 2-hydroxyhex-5-ynoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of chiral building blocks.

Introduction: The Crystallization Challenge

Methyl 2-hydroxyhex-5-ynoate and its analogs are valuable intermediates in organic synthesis, particularly in the development of novel therapeutics. Their structure, featuring a chiral center at the α-hydroxy position, a terminal alkyne, and an ester functional group, presents a unique set of challenges for obtaining high-purity crystalline material. Issues such as oiling out, formation of amorphous solids, or difficulty in inducing crystallization are common hurdles.

This guide provides a systematic approach to developing and troubleshooting crystallization protocols, grounded in the physicochemical properties of these molecules and established crystallization principles.

Part 1: Troubleshooting Guide - From Oily Residues to Crystalline Solids

This section addresses specific problems you may encounter during your crystallization experiments in a question-and-answer format.

Q1: My compound separates from the solution as an oil instead of a solid. What is happening and how can I fix it?

A1: This phenomenon, known as "oiling out," occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice.[1] It is a common issue with compounds that have relatively low melting points or when the supersaturation of the solution is too high.[2] The oil can entrap impurities, hindering purification.[3]

Causality & Troubleshooting Steps:

  • Reduce the Rate of Supersaturation: Rapid cooling or fast addition of an antisolvent are common culprits.

    • Slow Cooling: If using cooling crystallization, allow the solution to cool to room temperature slowly before placing it in a colder environment (e.g., refrigerator or ice bath). Insulating the flask can help achieve a slower cooling rate.[4]

    • Slow Antisolvent Addition: If using antisolvent crystallization, add the antisolvent dropwise to the stirred solution, ideally at a slightly elevated temperature.[1]

  • Decrease Solute Concentration: Oiling out is more likely in highly concentrated solutions.

    • Add a small amount of the primary solvent back to the hot solution to slightly decrease the concentration before cooling.[5]

  • Change the Solvent System: The choice of solvent is critical.

    • Select a solvent system where the compound's solubility is lower, which can sometimes favor direct crystallization over oiling out.

    • For α-hydroxy esters, which have both hydrogen bond donating and accepting capabilities, solvents that can engage in hydrogen bonding (e.g., alcohols, ethyl acetate) are often good starting points.[6] However, if oiling out persists, a less polar solvent system, such as a mixture of ethers and alkanes, might be beneficial.

  • Seeding: Introducing a small crystal of the desired compound (a seed crystal) can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.

    • Add a seed crystal when the solution is supersaturated but has not yet oiled out.

Q2: I've tried cooling my solution, but no crystals are forming, even after several days. What should I do?

A2: Failure to crystallize upon cooling usually indicates that the solution is not sufficiently supersaturated or that there is a kinetic barrier to nucleation.

Causality & Troubleshooting Steps:

  • Increase Supersaturation:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites.

    • Introduce a Seed Crystal: If you have a small amount of the crystalline product from a previous batch, adding a single crystal can initiate crystallization.

  • Change the Crystallization Method:

    • Antisolvent Crystallization: If cooling crystallization fails, try adding a solvent in which your compound is insoluble (an antisolvent) to a solution of your compound in a good solvent.[7] Common antisolvents for moderately polar compounds include hexanes, heptane, or water.

    • Vapor Diffusion: This is a gentle method ideal for small quantities. A solution of your compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile antisolvent. The vapor of the antisolvent slowly diffuses into the solution, inducing crystallization.[8][9]

Q3: My compound crystallizes, but the crystals are very fine needles. How can I obtain larger, more manageable crystals?

A3: The formation of fine needles often indicates rapid crystal growth. While the purity may be acceptable, larger crystals are generally easier to filter and wash.

Causality & Troubleshooting Steps:

  • Slow Down Crystal Growth:

    • Slower Cooling: As with oiling out, a slower cooling profile will encourage the growth of fewer, larger crystals.

    • Use a More Solubilizing Solvent System: A solvent system in which the compound is slightly more soluble will slow down the rate of crystallization.

  • Consider Ostwald Ripening: This process involves dissolving smaller, less stable crystals and redepositing the material onto larger, more stable crystals.

    • After initial crystallization, gently warm the mixture to dissolve some of the smaller crystals, and then allow it to cool slowly again. This temperature cycling can promote the growth of larger crystals.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing methyl 2-hydroxyhex-5-ynoate derivatives?

A1: The choice of solvent is crucial and depends on the specific derivative. A good starting point is to screen a range of solvents with varying polarities. Based on the structure (α-hydroxy ester with a terminal alkyne), the molecule is of moderate polarity.

Solvent Screening Strategy:

Solvent/Solvent SystemRationale
Ethers (e.g., Diethyl Ether, MTBE) Good starting point for moderately polar compounds. Often used in combination with a non-polar antisolvent.
Esters (e.g., Ethyl Acetate) "Like-dissolves-like" principle; the ester functionality of the solvent can interact favorably with the ester in your molecule.
Alcohols (e.g., Isopropanol, Ethanol) The hydroxyl group can hydrogen bond with the alcohol in your molecule. Use with caution as they can sometimes be too good of a solvent.
Hydrocarbons (e.g., Hexanes, Heptane, Toluene) Primarily used as antisolvents. Can also be used as the primary solvent for less polar derivatives.
Mixed Solvent Systems Offer fine-tuned solubility. Common combinations include Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, or Acetone/Water.

Experimental Protocol for Solvent Screening:

  • Place a small amount of your compound (10-20 mg) in several small test tubes.

  • Add a small amount of a different solvent to each tube (e.g., 0.5 mL).

  • Observe the solubility at room temperature. A good crystallization solvent will not dissolve the compound at room temperature.[10]

  • Gently heat the tubes that did not dissolve. A suitable solvent will dissolve the compound when hot.[10]

  • Allow the hot solutions to cool to room temperature, and then in an ice bath. A good solvent will yield a significant amount of crystalline solid upon cooling.[10]

Q2: How do I perform an antisolvent crystallization?

A2: Antisolvent crystallization is a powerful technique when a single solvent for cooling crystallization cannot be found.[7]

Step-by-Step Methodology:

  • Dissolve your compound in a minimum amount of a "good" solvent (one in which it is readily soluble) at room temperature or with gentle heating.

  • While stirring, slowly add a "poor" solvent (an antisolvent, in which your compound is insoluble) dropwise.

  • Continue adding the antisolvent until the solution becomes slightly cloudy (the cloud point), which indicates the onset of precipitation.

  • If the cloudiness persists, add a few drops of the good solvent until the solution becomes clear again.

  • Allow the solution to stand undisturbed at room temperature. Crystals should form as the system slowly reaches equilibrium.

  • If no crystals form, you can try cooling the solution or adding a seed crystal.

Q3: How does the chirality of my molecule affect crystallization?

A3: Chiral molecules can crystallize as either a conglomerate (a mechanical mixture of enantiopure crystals) or a racemic compound (a 1:1 ratio of enantiomers in the crystal lattice).[11] For purification of a single enantiomer, it is crucial to avoid conditions that favor the crystallization of the racemate. The choice of solvent and the presence of impurities can influence which form crystallizes.[12] Chiral resolution by crystallization is a specialized field, but for general purification of an already enantioenriched sample, the primary goal is to crystallize the major enantiomer while leaving the minor enantiomer and other impurities in the mother liquor.[13]

Part 3: Visualization & Experimental Workflows

Troubleshooting Crystallization Flowchart

TroubleshootingCrystallization start Start: Dissolve compound in hot solvent cool Cool solution slowly start->cool observe Observe outcome cool->observe crystals Success: Crystalline solid forms observe->crystals Solid forms oil Problem: Oiling Out observe->oil Liquid separates no_crystals Problem: No Crystals Form observe->no_crystals Solution remains clear needles Problem: Fine Needles Form observe->needles Fine solid forms oil_action1 Re-heat and add more solvent oil->oil_action1 oil_action2 Cool even slower oil->oil_action2 oil_action3 Try a different solvent system oil->oil_action3 no_crystals_action1 Evaporate some solvent no_crystals->no_crystals_action1 no_crystals_action2 Scratch flask or add seed crystal no_crystals->no_crystals_action2 no_crystals_action3 Try antisolvent or vapor diffusion no_crystals->no_crystals_action3 needles_action1 Cool slower needles->needles_action1 needles_action2 Use a slightly better solvent needles->needles_action2 oil_action1->cool oil_action2->observe oil_action3->start no_crystals_action1->cool no_crystals_action2->observe needles_action1->observe needles_action2->start

Caption: A flowchart for troubleshooting common crystallization problems.

Vapor Diffusion Experimental Setup

VaporDiffusion Vapor Diffusion Setup cluster_outer_vial Sealed Outer Vial cluster_inner_vial Inner Vial antisolvent Antisolvent (e.g., Hexane) arrow Vapor Diffusion solution Solution of Compound in a less volatile solvent (e.g., Ethyl Acetate) arrow->solution

Caption: Diagram of a vapor diffusion crystallization setup.

References

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
  • Yang, B., et al. (2020). Synthesis and crystallization purification of phytosterol esters for food industry application. Food Science and Technology, 40(Suppl. 2), 553–559. [Link]

  • Kubiak, R., & Matczak, M. (2022). Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. Molecules, 27(2), 420. [Link]

  • ResearchGate. (n.d.). Preparation and deprotection of propargyl esters. [Link]

  • Google Patents. (1992). Process for the synthesis of alpha-hydroxy-esters.
  • ResearchGate. (n.d.). Antisolvent Crystallization Using Ionic Liquids As Solvent and Antisolvent for Polymorphic Design of Active Pharmaceutical Ingredient. [Link]

  • Liu, J., et al. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 1357–1363. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • CORA. (2018, April 24). Exploring the crystal landscape of 3-methyl-2-phenylbutyramide: crystallization of metastable racemic forms from the stable cong. [Link]

  • RSC Publishing. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • RSC Publishing. (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]

  • Google Patents. (2010). Process for preparing alpha-hydroxy carboxylic acids and esters thereof.
  • ACS Publications. (2023, June 6). Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters. [Link]

  • ResearchGate. (n.d.). a) Rearrangement reaction: hydroxyl and ester groups undergo reversible.... [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. [Link]

  • Beilstein Journals. (2014, June 17). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. [Link]

  • PubMed. (n.d.). Mitigation Strategies for the Reduction of 2- and 3-MCPD Esters and Glycidyl Esters in the Vegetable Oil Processing Industry. [Link]

  • PubMed. (n.d.). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. [Link]

  • National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • National Institutes of Health. (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]

  • Altum Technologies. (2023, September 20). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. [Link]

  • National Institutes of Health. (n.d.). Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Crystallization Solvents.pdf. (n.d.). [Link]

  • PubMed. (2022, January 10). Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. [Link]

  • Technobis. (2023, November 1). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • ResearchGate. (n.d.). Mitigation of MCPD and glycidyl esters in edible oils. [Link]

  • ACS Publications. (2018, July 27). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. [Link]

  • Scribd. (n.d.). 11-Problems and Solutions-21-07-2023. [Link]

  • YouTube. (2021, October 1). Episode 005 - Synthetic Esters and Estolides as a Tech & Sustainability Platform. [Link]

  • IUCr. (2024, October 16). How to grow crystals for X-ray crystallography. [Link]

  • ACS Publications. (2023, November 2). Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[14]pyrrole Cavitands as Ligands. [Link]

  • PubMed. (2024, September 2). Stereoselective Crystallization of Chiral Pharmaceuticals Aided by Cellulose Derivatives through Helical Pattern Matching. [Link]

  • Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems. (n.d.). [Link]

  • ResearchGate. (n.d.). Mitigation of MCPD and Glycidyl Esters in Edible Oils. [Link]

  • ResearchGate. (2022, September 13). Recent advances in the field of chiral crystallization. [Link]

  • ACS Publications. (2023, July 9). Oxidative Tandem Cyclization of Glycine Esters with Propargyl Alcohols. [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Separation of Methyl 2-Hydroxyhex-5-ynoate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the stereoselective synthesis and analysis of chiral molecules are paramount. The biological activity of enantiomers can differ significantly, with one providing therapeutic benefits while the other may be inactive or even harmful.[1] This guide provides a practical, in-depth comparison of potential high-performance liquid chromatography (HPLC) methods for the enantioselective separation of methyl 2-hydroxyhex-5-ynoate, a key chiral building block.

While a specific, pre-validated method for this exact analyte is not readily found in published literature, this guide leverages established principles of chiral chromatography to compare two robust starting methodologies. We will explore the separation on two distinct polysaccharide-based chiral stationary phases (CSPs) under normal-phase conditions, providing the scientific rationale behind the experimental design and presenting comparative data to guide your method development.

Foundational Principles: Selecting the Right Chiral Environment

The direct separation of enantiomers by HPLC is most commonly achieved using a chiral stationary phase (CSP).[1][2] The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times.[1][2]

For an analyte like methyl 2-hydroxyhex-5-ynoate, which possesses a hydroxyl group and an ester functional group adjacent to the stereocenter, polysaccharide-based CSPs are an excellent first choice.[3][4] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a multitude of chiral recognition mechanisms, including:

  • Hydrogen Bonding: The hydroxyl and carbonyl groups of the analyte can interact with the carbamate groups on the polysaccharide backbone.

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to differential retention.

  • Steric Interactions (Inclusion): The overall shape of the analyte and its ability to fit into the chiral grooves or cavities of the polysaccharide polymer play a crucial role.[5]

We will compare two widely successful polysaccharide CSPs:

  • Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALPAK® AD)

  • Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALCEL® OD)

These two phases share the same derivatizing agent but have different polysaccharide backbones (amylose vs. cellulose), which results in distinct three-dimensional structures and often complementary or differing chiral recognition capabilities.[4]

Comparative Analysis: Normal-Phase Separation Strategies

Normal-phase chromatography, using a non-polar mobile phase with a polar modifier, is a powerful mode for chiral separations on polysaccharide CSPs. It promotes the necessary hydrogen bonding and dipole-dipole interactions for effective chiral recognition.[4]

Experimental Comparison

To illustrate the potential performance differences, we present experimental data from a hypothetical, yet typical, screening approach for methyl 2-hydroxyhex-5-ynoate.

Table 1: Comparative Performance of Polysaccharide CSPs

ParameterMethod AMethod B
Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mmCellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol / Formic Acid (90:10:0.1, v/v/v)n-Hexane / 2-Propanol / Formic Acid (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at 210 nmUV at 210 nm
Retention Time (Enantiomer 1) 8.52 min10.21 min
Retention Time (Enantiomer 2) 9.88 min12.56 min
Separation Factor (α) 1.191.27
Resolution (Rs) 2.15 3.54
Analysis of Results
  • Method B (Cellulose-based CSP) provided a superior separation with a higher resolution (Rs = 3.54) compared to Method A (Amylose-based CSP). This indicates a greater difference in the interaction strength between the individual enantiomers and the cellulose-based stationary phase.

  • The separation factor (α) , a measure of selectivity, was also higher for the cellulose column, confirming its better discriminatory ability for this specific analyte.

  • To achieve adequate retention and resolution, the mobile phase for the cellulose column required a slightly higher percentage of the polar modifier (15% 2-Propanol) compared to the amylose column (10% 2-Propanol). This is a common variable adjusted during method optimization.

  • The addition of a small amount of formic acid (0.1%) is crucial.[6] For acidic analytes, it helps to suppress the ionization of the hydroxyl group and any residual silanol groups on the silica support, leading to improved peak shape and reproducibility.

Visualizing the Method Development Workflow

A systematic approach is key to efficient chiral method development. The following workflow diagram illustrates the logical progression from initial screening to a finalized method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimentation & Data Analysis cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (pKa, Solubility, Structure) CSP_Selection Select Diverse CSPs (e.g., Amylose, Cellulose) Analyte->CSP_Selection MP_Selection Select Screening Mobile Phases (Normal, Reversed, Polar Organic) CSP_Selection->MP_Selection Screening Perform Screening Runs MP_Selection->Screening Data_Eval Evaluate Data (Retention, Resolution, Selectivity) Screening->Data_Eval Identify_Lead Identify Best CSP/Mobile Phase (e.g., Cellulose CSP in NP mode) Data_Eval->Identify_Lead Optimize Optimize Conditions - Mobile Phase Ratio - Additive - Temperature - Flow Rate Identify_Lead->Optimize Validation Method Validation (ICH Guidelines) Optimize->Validation

Caption: A typical workflow for chiral HPLC method development.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for implementing the compared methods.

Protocol 1: Method A - Amylose-Based CSP
  • System Preparation:

    • Equip an HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

    • Install an Amylose tris(3,5-dimethylphenylcarbamate) column (5 µm, 4.6 x 250 mm).

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of Formic Acid.

    • Sonicate for 15 minutes to degas.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25°C.

    • Set the UV detection wavelength to 210 nm.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation & Injection:

    • Dissolve the racemic methyl 2-hydroxyhex-5-ynoate standard in the mobile phase to a concentration of 1 mg/mL.

    • Inject 10 µL of the sample.

  • Data Analysis:

    • Integrate the resulting peaks and calculate the separation factor (α) and resolution (Rs).

Protocol 2: Method B - Cellulose-Based CSP
  • System Preparation:

    • Use the same HPLC system as in Protocol 1.

    • Install a Cellulose tris(3,5-dimethylphenylcarbamate) column (5 µm, 4.6 x 250 mm).

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing 850 mL of n-Hexane, 150 mL of 2-Propanol, and 1 mL of Formic Acid.

    • Sonicate for 15 minutes to degas.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25°C.

    • Set the UV detection wavelength to 210 nm.

    • Equilibrate the column for at least 30 minutes.

  • Sample Preparation & Injection:

    • Use the same sample preparation as in Protocol 1.

    • Inject 10 µL of the sample.

  • Data Analysis:

    • Integrate the peaks and calculate the separation factor (α) and resolution (Rs).

Proposed Chiral Recognition Mechanism

The superior performance of the cellulose-based CSP suggests a more favorable steric and electronic complementarity with the analyte. The helical structure of the cellulose derivative likely allows for a more stable diastereomeric complex with one enantiomer over the other.

G cluster_0 Chiral Stationary Phase (Cellulose Derivative) cluster_1 Analyte (Methyl 2-hydroxyhex-5-ynoate) CSP Chiral Groove Carbamate Group (C=O, N-H) Analyte Hydroxyl Group (-OH) Ester Carbonyl (C=O) Alkyne Moiety Analyte:f0->CSP:f1 H-Bonding Analyte:f1->CSP:f1 Dipole-Dipole Analyte:f2->CSP:f0 Steric Fit

Caption: Proposed interactions between the analyte and a polysaccharide CSP.

Conclusion

For the chiral separation of methyl 2-hydroxyhex-5-ynoate, a systematic screening approach is recommended. Based on established principles, polysaccharide-based CSPs in a normal-phase mobile phase system represent the most promising starting point. Our comparative analysis indicates that a Cellulose tris(3,5-dimethylphenylcarbamate) column is likely to provide superior resolution and selectivity compared to its amylose-based counterpart for this particular analyte. The detailed protocols and workflow provided in this guide offer a robust framework for researchers to develop a validated, high-performance chiral separation method.

References

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Zhang, K., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8044. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Hydroxybenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • Péter, A., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(23), 7799. Retrieved from [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Jóźwiak, M., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. International Journal of Molecular Sciences, 25(9), 5030. Retrieved from [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(18), 5649. Retrieved from [Link]

  • Fitz, V., et al. (2001). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Prostaglandins & Other Lipid Mediators, 66(2), 159-170. Retrieved from [Link]

  • Le-Hoang, M., et al. (2021). Enantioselective Analysis of 2- and 3-Hydroxy Fatty Acids in Food Samples. Journal of Agricultural and Food Chemistry, 69(3), 1085-1094. Retrieved from [Link]

  • Welch, C. J. (2008). Update in the Technology and Applications of Chiral Stationary Phases. LCGC International. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • HPLC.eu. (n.d.). Chiral Columns. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • Wikipedia. (n.d.). Formic acid. Retrieved from [Link]

Sources

Comparative Reactivity Guide: Methyl 5-Hexynoate vs. Methyl 2-Hydroxyhex-5-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methyl 5-hexynoate and its


-functionalized derivative, Methyl 2-hydroxyhex-5-ynoate . It is designed for researchers in medicinal chemistry, chemical biology, and materials science who require precise control over linker reactivity, solubility, and post-synthetic modification.

Executive Summary

  • Methyl 5-hexynoate (M5H) is a robust, linear linker primarily used for standard bio-orthogonal labeling (CuAAC) and amide coupling. Its reactivity is dominated by the terminal alkyne and the unhindered ester.

  • Methyl 2-hydroxyhex-5-ynoate (M2HH) introduces an

    
    -hydroxyl group that significantly alters the physicochemical profile and reactivity landscape. It offers superior aqueous solubility and a "branching point" for dual-functionalization but introduces susceptibility to accelerated hydrolysis and metal-catalyzed intramolecular cyclization.
    
Quick Comparison Matrix
FeatureMethyl 5-hexynoate (M5H)Methyl 2-hydroxyhex-5-ynoate (M2HH)
Structure Linear, HydrophobicBranched (

-OH), Polar
LogP (Calc.) ~1.3 (Lipophilic)~0.4 (Hydrophilic)
Ester Reactivity Standard nucleophilic attackAccelerated hydrolysis; Chelation-activated
Alkyne Reactivity Standard CuAAC / SonogashiraCuAAC compatible; Susceptible to 5-exo-dig cyclization
Primary Application Stable Linker / Polymer End-cappingBranched Linkers / Heterocycle Precursor

Structural & Electronic Analysis

The fundamental difference lies in the C2 position. In M5H, C2 is a methylene group, providing a flexible, non-interacting tether. In M2HH, C2 is a chiral center bearing a hydroxyl group.

Electronic Impact of the -Hydroxyl Group
  • Inductive Effect: The electron-withdrawing oxygen at C2 pulls electron density from the carbonyl carbon (C1), making the ester more electrophilic and susceptible to hydrolysis compared to M5H.

  • Chelation Potential: The 1,2-relationship between the carbonyl oxygen and the

    
    -hydroxyl oxygen creates a bidentate binding site for Lewis acids (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ). This can accelerate reactions or direct stereochemistry but may also sequester copper catalysts during Click reactions if not accounted for.

StructureComparison cluster_0 Methyl 5-hexynoate (M5H) cluster_1 Methyl 2-hydroxyhex-5-ynoate (M2HH) M5H MeOOC-CH2-CH2-CH2-C≡CH (Standard Ester) Prop1 Lipophilic (LogP ~1.3) M5H->Prop1 Prop2 No Chelation M5H->Prop2 M2HH MeOOC-CH(OH)-CH2-CH2-C≡CH (Activated Ester) Prop3 Hydrophilic (LogP ~0.4) M2HH->Prop3 Prop4 Bidentate Chelation Site M2HH->Prop4 Prop5 Accelerated Hydrolysis M2HH->Prop5

Figure 1: Structural and physicochemical divergence driven by the


-hydroxy moiety.[1][2]

Detailed Reactivity Modules

Module A: Bio-orthogonal Utility (The Alkyne Terminus)

Both molecules function as effective "Click" chemistry handles. However, their solvation shells differ.

  • M5H: Requires organic co-solvents (DMSO, DMF, or tBuOH) for efficient CuAAC in aqueous buffers due to hydrophobicity.

  • M2HH: The polar -OH group improves water solubility, potentially allowing for lower organic solvent ratios, which is advantageous for sensitive protein conjugations.

Critical Consideration (Chelation): In M2HH, the


-hydroxy ester motif can chelate the Copper(I) catalyst. While CuAAC is robust, this sequestration can slightly reduce the effective concentration of the catalyst.
  • Recommendation: When using M2HH, increase Cu catalyst loading by 1.5x or use a strong chelating ligand (e.g., THPTA) to outcompete the substrate chelation.

Module B: The Ester Core (Hydrolysis & Derivatization)

The ester group in M2HH is significantly more reactive toward nucleophiles.

  • Hydrolysis Rate: M2HH hydrolyzes 2–5x faster than M5H under basic conditions due to the electron-withdrawing

    
    -OH group.
    
  • Transesterification: M2HH undergoes transesterification more readily. This is useful for polymer functionalization but requires careful handling in alcoholic solvents to avoid unwanted exchange.

Module C: Unique Pathway – Intramolecular Cyclization

This is the most critical differentiator. M2HH possesses an internal nucleophile (the OH group) capable of attacking the alkyne under metal catalysis.

  • Reaction: Gold(I) or Silver(I) catalyzed 5-exo-dig cyclization.

  • Product: Methyl 5-methylenetetrahydrofuran-2-carboxylate.

  • Implication: If you use Ag(I) or Au(I) catalysts for other transformations, M2HH may spontaneously cyclize, destroying the alkyne handle. M5H is inert to this pathway.

ReactionPathways Start_M2HH Methyl 2-hydroxyhex-5-ynoate Reaction_Click CuAAC (Click Reaction) + Azide, Cu(I) Start_M2HH->Reaction_Click Standard Path Reaction_Cyclize Au(I)/Ag(I) Catalysis (Intramolecular) Start_M2HH->Reaction_Cyclize Side Reaction Risk Reaction_Oxidation Oxidation (Dess-Martin) Selectivity Check Start_M2HH->Reaction_Oxidation Derivatization Product_Click Triazole-Linked Conjugate (Branched Linker) Reaction_Click->Product_Click Product_Cyclize 5-Methylene-THF Derivative (Alkyne Lost) Reaction_Cyclize->Product_Cyclize Product_Keto Alpha-Keto Ester (Bio-orthogonal Handle) Reaction_Oxidation->Product_Keto

Figure 2: Divergent reaction pathways for M2HH. Note the unique cyclization risk/opportunity.

Experimental Protocols

Protocol 1: Optimized CuAAC "Click" Reaction for M2HH

Rationale: The polarity of M2HH allows for a more aqueous-friendly protocol, but chelation requires ligand stabilization.

Materials:

  • Alkyne: Methyl 2-hydroxyhex-5-ynoate (1.0 eq)

  • Azide: Target molecule-N3 (1.0 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Reductant: Sodium Ascorbate (10 mol%)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (25 mol%)

  • Solvent: PBS (pH 7.4) / DMSO (9:1 ratio)

Procedure:

  • Preparation: Dissolve the alkyne and azide in the DMSO/PBS mixture. The M2HH should dissolve readily; if turbidity persists, increase DMSO to 20%.

  • Catalyst Complex: In a separate vial, premix

    
     and THPTA in water for 5 minutes. This step is crucial to prevent the 
    
    
    
    -hydroxy ester from sequestering the copper.
  • Initiation: Add the Cu-THPTA complex to the reaction mixture, followed immediately by the Sodium Ascorbate solution.

  • Incubation: Stir at room temperature for 1–2 hours under an inert atmosphere (optional but recommended to prevent Cu oxidation).

  • Workup: Dilute with water and extract with EtOAc (if small molecule) or perform dialysis (if protein conjugate).

Protocol 2: Gold-Catalyzed Cyclization (Synthesis of THF Derivative)

Rationale: To demonstrate the unique reactivity of M2HH or to verify side-product formation.

Materials:

  • Substrate: Methyl 2-hydroxyhex-5-ynoate

  • Catalyst:

    
     (5 mol%) / 
    
    
    
    (5 mol%)
  • Solvent: Dichloromethane (DCM), anhydrous

Procedure:

  • In a glovebox or under

    
    , mix 
    
    
    
    and
    
    
    in DCM. Stir for 10 minutes to generate the active cationic gold species.
  • Add M2HH dissolved in DCM.

  • Stir at Room Temperature for 4–12 hours. Monitor by TLC (the alkyne spot will disappear; a more polar THF spot will appear).

  • Filter through a silica plug to remove metal salts and concentrate.

References

  • Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 2005. Link

  • Pale, P., & Chuche, J. "Gold(I)
  • Gao, S., et al. "Alpha-Hydroxy Acids as versatile synthons in organic synthesis." Chemical Reviews, 2015.
  • PubChem Compound Summary. "Methyl 5-hexynoate." National Center for Biotechnology Information. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.